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  • Product: (6-Phthalimidohexyl)triphenylphosphonium bromide
  • CAS: 129789-59-9

Core Science & Biosynthesis

Foundational

Engineering Mitochondrial Tropism: A Technical Guide to (6-Phthalimidohexyl)triphenylphosphonium Bromide

Executive Summary & Mechanistic Rationale Mitochondrial dysfunction is a core driver of numerous pathologies, including neurodegenerative diseases, metabolic syndromes, and oncology[1]. Delivering therapeutic payloads—su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Mitochondrial dysfunction is a core driver of numerous pathologies, including neurodegenerative diseases, metabolic syndromes, and oncology[1]. Delivering therapeutic payloads—such as antioxidants, fluorophores, or metabolic inhibitors—selectively to the mitochondrial matrix requires overcoming the highly impermeable inner mitochondrial membrane (IMM). The conjugation of a triphenylphosphonium (TPP) lipophilic cation has emerged as the gold-standard strategy for achieving this mitochondrial tropism.

(6-Phthalimidohexyl)triphenylphosphonium bromide (CAS: 129789-59-9) serves as a highly stable, critical intermediate in the synthesis of these TPP-conjugated therapeutics[2]. Structurally, it provides a protected primary amine linked to a TPP moiety via a 6-carbon (hexyl) aliphatic chain.

The Causality of Experimental Choices: Why a Hexyl Linker?

In drug design, the choice of the aliphatic linker length is not arbitrary; it is a precisely calculated parameter. The lipophilicity ( logP ) of the targeting vector directly dictates its membrane permeability and toxicity profile.

  • Shorter chains (e.g., propyl, butyl) often lack sufficient lipophilicity to rapidly cross the hydrophobic core of the IMM.

  • Longer chains (e.g., decyl, dodecyl) exhibit potent detergent-like properties. They act as protonophores that uncouple oxidative phosphorylation, dissipate the membrane potential, and induce severe mitochondrial toxicity.

  • The hexyl chain provides an optimal thermodynamic balance, ensuring rapid Nernstian accumulation driven by the mitochondrial membrane potential ( ΔΨm​ ) without disrupting membrane integrity or causing uncoupling effects[3].

Chemical Structure and Quantitative Properties

To facilitate rapid reference during synthetic planning, the critical quantitative properties of (6-Phthalimidohexyl)triphenylphosphonium bromide are summarized below[2].

PropertyValue
Chemical Name (6-Phthalimidohexyl)triphenylphosphonium bromide
CAS Number 129789-59-9
Molecular Formula C32H31BrNO2P
Molecular Weight 572.48 g/mol
Melting Point 74-76 °C
Key Structural Motifs Triphenylphosphonium (TPP) cation, Hexyl linker, Phthalimide (protected amine)
Physical Form Solid, Hygroscopic
Storage Conditions 2-8 °C, protected from moisture and light

Mechanism of Mitochondrial Targeting

The accumulation of TPP-conjugated molecules is a purely biophysical process governed by the Nernst equation. Because the mitochondrial matrix is highly negatively charged relative to the cytosol ( ΔΨm​≈−140 to −180 mV), delocalized lipophilic cations like TPP+ are electrophoretically driven into the matrix. When combined with the plasma membrane potential ( ΔΨc​≈−30 to −60 mV), the total electrochemical gradient results in a 1,000- to 10,000-fold concentration of the compound within the mitochondria compared to the extracellular space.

G Extracellular Extracellular Space [TPP+] ≈ 1x Cytosol Cytosol ΔΨc ≈ -30 to -60 mV [TPP+] ≈ 10x Extracellular->Cytosol Plasma Membrane Passive Diffusion Mitochondria Mitochondrial Matrix ΔΨm ≈ -140 to -180 mV [TPP+] ≈ 1000x to 10000x Cytosol->Mitochondria Inner Mitochondrial Membrane (IMM) Nernst-driven Accumulation

Nernstian accumulation of TPP+ cations driven by the mitochondrial membrane potential.

Synthesis and Deprotection Workflows

The utilization of (6-Phthalimidohexyl)triphenylphosphonium bromide relies on a two-stage workflow: its initial synthesis via nucleophilic substitution, followed by the deprotection of the phthalimide group to liberate the primary amine, (6-aminohexyl)triphenylphosphonium bromide. This free amine acts as the universal conjugation tag for carboxylic acid-containing payloads[3].

G A N-(6-bromohexyl)phthalimide + Triphenylphosphine B (6-Phthalimidohexyl) triphenylphosphonium bromide (CAS: 129789-59-9) A->B 130°C, 1.5h (Nucleophilic Substitution) C (6-Aminohexyl) triphenylphosphonium bromide (Mitochondrial Tag) B->C Deprotection (Butylamine/Hydrazine) D Mitochondria-Targeted Therapeutic / Probe C->D Amide/Ester Coupling with Payload

Two-step synthesis of the mitochondrial targeting tag and subsequent payload conjugation.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and reproducibility, the following protocols emphasize the mechanistic reasoning behind the reaction conditions and include built-in validation steps.

Protocol A: Solvent-Free Synthesis of (6-Phthalimidohexyl)triphenylphosphonium bromide

Rationale: A solvent-free melt reaction at 130 °C is preferred over refluxing in traditional solvents (e.g., toluene). The high concentration of reactants in the melt state accelerates the SN2 nucleophilic substitution of the primary bromide by the sterically hindered triphenylphosphine, achieving near-quantitative yields while minimizing side reactions[3].

  • Preparation: In a dry, argon-purged round-bottom flask, mix N-(6-bromohexyl)phthalimide (1.0 eq, e.g., 1.61 mmol) and triphenylphosphine (1.5 eq, e.g., 2.42 mmol)[3].

  • Reaction: Heat the mixture to 130 °C under an argon atmosphere. Ensure the flask is protected from light to prevent photolytic degradation of the resulting phosphonium salt[3].

  • Monitoring: Maintain the melt for 1.5 hours. The reaction progress can be self-validated by TLC (using dichloromethane/methanol 9:1 as the mobile phase; the product will appear as a highly polar, UV-active spot at the baseline).

  • Purification: Cool the mixture to room temperature, which will result in a glassy solid. Dissolve the crude product in a minimal volume of dichloromethane, followed by dropwise addition into cold diethyl ether to precipitate the pure product.

  • Validation: Filter and dry under vacuum. Validate via 1H NMR (CDCl3): Look for the distinct multiplet of the 15 triphenylphosphine aromatic protons and the 4 phthalimide protons around 7.77 ppm[3]. Expected yield: ~87%.

Protocol B: Deprotection to (6-Aminohexyl)triphenylphosphonium bromide

Rationale: The phthalimide protecting group must be removed to liberate the primary amine. While hydrazine (the classic Ing-Manske procedure) is traditional, butylamine in refluxing ethanol is highly recommended to avoid the formation of the insoluble phthalhydrazide byproduct, which often traps the product and complicates downstream purification[3].

  • Preparation: Dissolve (6-Phthalimidohexyl)triphenylphosphonium bromide (1.0 eq, e.g., 3.49 mmol) in absolute ethanol (24 mL)[3].

  • Reaction: Add an excess of butylamine (10 eq, e.g., 3.5 mL) to drive the transamidation reaction to completion[3].

  • Execution: Reflux the mixture for 1.5 hours under an inert atmosphere[3].

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess butylamine. Purify the resulting residue via flash column chromatography to isolate the free amine hydrobromide salt.

  • Validation: Validate the primary amine liberation via 1H NMR (MeOD-d4) by confirming the complete disappearance of the phthalimide aromatic protons, and via ESI-MS confirming the mass of the TPP-hexylamine cation[3]. Expected yield: ~80%.

Applications in Drug Development

The successful synthesis and deprotection of this compound unlock a vast array of therapeutic applications:

  • Mitochondria-Targeted Antioxidants: By coupling the free amine to hydroxycinnamic or hydroxybenzoic acids, researchers have developed AntiOXCINs and AntiOXBENs. These compounds accumulate in the mitochondrial matrix to neutralize reactive oxygen species (ROS) and have shown dual efficacy in inhibiting cholinesterases and monoamine oxidases for neurodegenerative diseases[3].

  • Oncology (Mito-Metformin): Attaching the TPP+ tag to the anti-diabetic drug metformin via aliphatic side chains creates Mito-Metformin. The analogue utilizing a 10-carbon chain (synthesized using a similar TPP-alkyl precursor) was found to be nearly 1,000 times more efficacious than standard metformin at inhibiting pancreatic cancer cell proliferation[4].

References

  • Chavarria, D., et al. "Fine-Tuning the Biological Profile of Multitarget Mitochondriotropic Antioxidants for Neurodegenerative Diseases." Antioxidants (Basel), 2021 Feb 23;10(2):329. Available at:[Link]

  • Cheng, G., et al. "Mitochondria-Targeted Analogues of Metformin Exhibit Enhanced Antiproliferative and Radiosensitizing Effects in Pancreatic Cancer Cells." Cancer Research, 2016 Jul 1;76(13):3904-15. Available at:[Link]

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Exploratory

Engineering Precision: The Biophysical and Experimental Framework for Triphenylphosphonium (TPP+) Mitochondrial Accumulation

Executive Summary Mitochondria serve as the bioenergetic hubs of the cell and are critical regulators of apoptosis, making them prime targets for 1[1]. However, delivering small molecules directly to the mitochondrial ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mitochondria serve as the bioenergetic hubs of the cell and are critical regulators of apoptosis, making them prime targets for 1[1]. However, delivering small molecules directly to the mitochondrial matrix is notoriously difficult due to the highly impermeable inner mitochondrial membrane (IMM). The triphenylphosphonium (TPP+) cation has emerged as the2[2].

This technical guide dissects the biophysical mechanisms governing TPP+ accumulation, details the structural tuning required to prevent off-target bioenergetic uncoupling, and provides validated experimental protocols for quantifying mitochondrial uptake.

The Biophysical Mechanism of TPP+ Accumulation

The efficacy of TPP+ as a mitochondrial vector relies on two fundamental properties: a delocalized positive charge and high lipophilicity . The three hydrophobic phenyl rings shield the central positively charged phosphorus atom from water molecules. This structural arrangement lowers the activation energy required to partition the cation into the hydrophobic core of the phospholipid bilayer, allowing TPP+ to 3[3].

Once inside the cell, TPP+ accumulation is strictly driven by the transmembrane potential ( ΔΨ ), governed by the 4[4]:

ΔΨ=zFRT​ln[C]out​[C]in​​

For a monovalent cation ( z=1 ) at physiological temperature (37°C), this equation simplifies to dictate approximately a5[5].

Mechanism Extracellular Extracellular Space [TPP+] = 1x Cytosol Cytosol ΔΨp ≈ -70 mV [TPP+] ≈ 10x Extracellular->Cytosol Plasma Membrane (ΔΨp) Matrix Mitochondrial Matrix ΔΨm ≈ -140 to -180 mV [TPP+] ≈ 1000x to 5000x Cytosol->Matrix Inner Mito Membrane (ΔΨm)

TPP+ accumulation pathway driven by sequential membrane potentials.

Quantitative Dynamics of TPP+ Uptake

Because cancer cells often exhibit a hyperpolarized mitochondrial membrane potential (up to -220 mV) compared to healthy cells (approx. -160 mV), 6[6]. This allows for precision targeting in oncology, minimizing adverse effects on healthy tissues.

Table 1: Theoretical TPP+ Accumulation Based on Membrane Potential | Cellular Compartment | Membrane Potential ( ΔΨ ) | Theoretical Accumulation Factor (vs. Extracellular) | | :--- | :--- | :--- | | Cytosol (Normal Cell) | -70 mV | ~ 14-fold | | Mitochondrial Matrix (Normal Cell) | -140 mV to -160 mV | ~ 1,000 to 3,000-fold[5] | | Mitochondrial Matrix (Cancer Cell) | -180 mV to -220 mV | ~ 5,000 to >10,000-fold[6] |

Note: Actual accumulation may vary due to non-specific membrane binding, which is heavily influenced by the lipophilicity (logP) of the specific TPP+ derivative or its linker.

Structural Tuning: Balancing Targeting and Toxicity

While the TPP+ moiety is often considered biologically inert, extensive research indicates that highly lipophilic TPP+ derivatives (e.g., those with long alkyl chains like decyl-TPP) can act as 7[7]. They inhibit the respiratory chain and increase proton leak across the IMM, effectively dissipating the very membrane potential required for their uptake.

As an Application Scientist designing a drug delivery system, you must carefully tune the lipophilicity of the linker.8[8] (e.g., adding electron-withdrawing or donating groups) can alter the Hückel charge and partition coefficient. This structural tuning allows for the dissociation of mitochondrial uptake from the toxic uncoupling of oxidative phosphorylation, preserving mitochondrial bioenergetics while delivering the therapeutic cargo.

Experimental Methodologies for Validating TPP+ Accumulation

To empirically validate the mitochondrial targeting of a novel TPP+ derivative, researchers must employ self-validating experimental systems. The gold standard is the use of a TPP+-selective electrode in isolated mitochondria, which provides 9[9].

Workflow A 1. Isolate Mitochondria (e.g., Differential Centrifugation) B 2. Calibrate TPP+ Electrode (Sequential 1 μM TPP+ additions) A->B C 3. Establish Baseline (Add Mitochondria to Chamber) B->C D 4. Energize Mitochondria (Add Succinate/Glutamate/Malate) C->D E 5. Measure Uptake (Record Voltage Drop) D->E F 6. Validate Mechanism (Add FCCP Uncoupler) E->F

Step-by-step experimental workflow for measuring TPP+ uptake via ion-selective electrode.

Protocol: Real-Time Quantification of TPP+ Uptake via Ion-Selective Electrode

Causality & Rationale: This protocol measures the disappearance of the TPP+ derivative from the extra-mitochondrial buffer. We energize the mitochondria with specific substrates to create the proton motive force, and subsequently collapse it with an uncoupler to definitively prove that the uptake was strictly dependent on ΔΨm​ .

  • Electrode Calibration: Insert a TPP+-selective electrode and a reference electrode into a continuously stirred, thermostated (30°C) chamber containing assay buffer (e.g., 120 mM KCl, 10 mM HEPES, 1 mM EGTA). Make sequential additions of the TPP+ derivative (e.g., 3 × 0.5 μM) to establish a Nernstian calibration curve (voltage vs. log[concentration]).

    • Why? To define the specific sensitivity and Nernstian response slope of the electrode to your novel derivative before introducing biological variables.

  • Introduction of Mitochondria: Add isolated mitochondria (e.g., 0.5 mg protein/mL) to the chamber. A slight drop in voltage may occur due to non-specific membrane binding.

  • Energization: Add respiratory substrates (5 mM succinate, 5 mM glutamate, 1 mM malate).

    • Why? Succinate feeds Complex II, while glutamate/malate feeds Complex I. This drives the electron transport chain, pumping protons out of the matrix and establishing a robust negative ΔΨm​ . You will observe a rapid voltage drop as the TPP+ derivative is actively sequestered into the matrix.

  • Steady-State Measurement: Allow the system to reach a steady state, indicating equilibrium between TPP+ uptake and efflux.

  • Validation via Uncoupling (Self-Validating Step): Add 1 μM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).

    • Why? FCCP is a potent protonophore that instantly collapses ΔΨm​ . If the TPP+ derivative was genuinely accumulated via the membrane potential, it will be rapidly released back into the buffer, returning the electrode voltage to near-baseline levels. If the voltage does not return, the compound is non-specifically precipitating or irreversibly binding to lipids, invalidating it as a dynamic mitochondrial probe.

Conclusion

The triphenylphosphonium cation remains a cornerstone of mitochondrial pharmacology. By understanding the Nernstian principles of its accumulation and rigorously testing its bioenergetic impact, researchers can engineer highly selective, mitochondria-targeted therapeutics that maximize efficacy while minimizing off-target uncoupling toxicity.

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Foundational

Precursor compounds for synthesizing mitochondria-targeted drug delivery systems

Engineering the Subcellular Frontier: Precursor Compounds for Mitochondria-Targeted Drug Delivery Systems Executive Summary Mitochondria are the bioenergetic hubs of eukaryotic cells and critical regulators of apoptosis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering the Subcellular Frontier: Precursor Compounds for Mitochondria-Targeted Drug Delivery Systems

Executive Summary

Mitochondria are the bioenergetic hubs of eukaryotic cells and critical regulators of apoptosis, calcium homeostasis, and reactive oxygen species (ROS) generation. Mitochondrial dysfunction is a hallmark of oncogenesis, neurodegeneration, and metabolic syndromes. However, delivering therapeutics to the mitochondrial matrix or inner mitochondrial membrane (IMM) requires overcoming formidable biophysical barriers: the plasma membrane, the outer mitochondrial membrane (OMM), and the highly impermeable IMM. This technical guide details the core precursor compounds—Triphenylphosphonium (TPP), Dequalinium (DQA), and Szeto-Schiller (SS) peptides—used to synthesize mitochondria-targeted drug delivery systems (DDS), explaining the biophysical causality behind their efficacy and providing validated workflows for their application.

Biophysical Causality of Mitochondrial Targeting

The rational design of mitochondria-targeted precursors relies on the unique electrochemical properties of the organelle. The IMM maintains a steep electrochemical gradient, with a transmembrane potential (ΔΨm) ranging from -150 to -180 mV (negative inside). This immense potential gradient is the primary driving force for the accumulation of delocalized lipophilic cations (DLCs). To cross the hydrophobic core of the lipid bilayer, a molecule must overcome the Born activation energy. Precursor compounds are engineered to lower this thermodynamic barrier while exploiting the ΔΨm or specific lipid-protein interactions.

Core Precursor Compounds: Mechanisms and Structural Rationale

Triphenylphosphonium (TPP)

TPP is the most extensively utilized mitochondriotropic carrier. The causality behind its efficacy lies in its molecular structure: a central positively charged phosphorus atom surrounded by three hydrophobic phenyl rings.

  • Mechanistic Rationale: Simple aliphatic cations possess a localized point charge with high hydration energy, creating a massive thermodynamic barrier to crossing the lipid bilayer. In TPP, the positive charge is resonance-stabilized and delocalized over the large ionic radius of the phenyl rings[1]. This delocalization dramatically lowers the activation energy required for membrane translocation, allowing TPP-conjugated payloads to accumulate up to 1000-fold within the mitochondrial matrix in a Nernstian fashion[2].

  • Limitations & Innovations: Traditional TPP conjugates can act as protonophores, inadvertently uncoupling mitochondrial oxidative phosphorylation (OXPHOS) and dissipating ΔΨm. Recent structural modifications, such as the synthesis of the 4-CF3-phenyl TPP+ moiety, decrease electron density on the phosphorus atom, effectively abrogating this uncoupling activity while maintaining targeting efficacy[1].

Dequalinium (DQA)

DQA is a bis-quaternary ammonium compound featuring two positively charged quaternary ammonium groups linked by a hydrophobic decamethylene chain.

  • Mechanistic Rationale: DQA possesses an intrinsic amphiphilicity that allows it to self-assemble in aqueous environments into liposome-like vesicles termed "DQAsomes"[3]. The dual positive charges drive selective accumulation in mitochondria via the ΔΨm. Furthermore, DQA can be covalently conjugated to lipids like DSPE-PEG to functionalize the surface of conventional liposomes, enhancing the delivery of chemotherapeutics like doxorubicin to overcome multidrug resistance (MDR) in cancer cells[4].

Szeto-Schiller (SS) Peptides (e.g., SS-31 / Elamipretide)

Unlike DLCs that rely strictly on the membrane potential, SS peptides (such as SS-31: d-Arg-2′,6′-dimethyl-Tyr-Lys-Phe-NH2) target the mitochondria via specific lipid-protein interactions.

  • Mechanistic Rationale: SS-31 features an alternating aromatic-cationic motif. It penetrates the OMM and concentrates in the IMM by selectively binding to Cardiolipin (CL), an anionic phospholipid exclusive to the IMM[5]. The binding is driven by dual causality: electrostatic interactions between the basic amino acid residues and the anionic phosphate head groups of CL, coupled with hydrophobic interactions between the aromatic residues and CL's acyl chains[5]. By stabilizing CL, SS-31 prevents the conversion of cytochrome c into a peroxidase, thereby mitigating ROS generation and protecting mitochondrial integrity without depolarizing the membrane[6].

TargetingMechanisms Cell Plasma Membrane (Endocytosis / Diffusion) Cytosol Cytosol Cell->Cytosol OMM Outer Mitochondrial Membrane (Porin Channels) Cytosol->OMM IMS Intermembrane Space OMM->IMS IMM Inner Mitochondrial Membrane (ΔΨm ≈ -160 mV, Cardiolipin Rich) IMS->IMM IMM->IMM SS-31 (Cardiolipin Binding) Matrix Mitochondrial Matrix IMM->Matrix TPP / DQA (Potential Driven)

Subcellular Barriers and Targeting Mechanisms for Mitochondrial Precursors

Quantitative Comparison of Precursor Compounds

To assist in the rational selection of targeting moieties, the following table summarizes the physicochemical properties and primary applications of these precursors.

Precursor CompoundChemical NaturePrimary Targeting MechanismPayload CompatibilityKey AdvantageKnown Limitations
TPP Delocalized Lipophilic CationΔΨm gradient (Nernstian accumulation)Small molecules, Antioxidants, LiposomesHigh accumulation ratio (up to 1000x)May uncouple OXPHOS at high concentrations[1]
DQA Bis-quaternary AmmoniumΔΨm gradient & Self-assemblyDNA (DQAsomes), ChemotherapeuticsInherent vesicular self-assembly (DQAsomes)Potential cationic toxicity[3]
SS-31 Amphipathic TetrapeptideCardiolipin binding (Electrostatic & Hydrophobic)Nanoparticles (PLGA), Small moleculesIndependent of ΔΨm; intrinsic ROS scavenging[6]Susceptible to proteolytic degradation in vivo

Experimental Protocols: Synthesizing Mitochondria-Targeted Nanocarriers

As an application scientist, establishing self-validating workflows is critical to ensure reproducibility. Below are detailed, step-by-step methodologies for synthesizing two distinct classes of mitochondria-targeted DDS.

Protocol 1: Synthesis and Formulation of TPP-Conjugated Liposomes (TPPLs)

Objective: To formulate doxorubicin-loaded liposomes surface-modified with TPP for overcoming multidrug-resistant cancer cells[7].

Step 1: Synthesis of DSPE-PEG-TPP Conjugate

  • Reaction: Dissolve DSPE-PEG-NHS (1 eq) and (3-aminopropyl)triphenylphosphonium bromide (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Catalysis: Add N,N-diisopropylethylamine (DIPEA) (2 eq) to catalyze the amidation. Stir under an argon atmosphere at room temperature for 24 hours.

  • Purification: Dialyze the mixture against distilled water using a MWCO 2000 Da membrane for 48 hours to remove unreacted TPP and DMF. Lyophilize to obtain the DSPE-PEG-TPP powder.

  • Validation: Confirm conjugation via 1H-NMR (look for the characteristic aromatic protons of the TPP phenyl rings at δ 7.6–7.9 ppm).

Step 2: Liposome Formulation via Thin-Film Hydration

  • Lipid Mixing: Dissolve DSPC, Cholesterol, and DSPE-PEG-TPP in a molar ratio of 65:30:5 in a chloroform/methanol mixture (2:1 v/v).

  • Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film. Desiccate overnight.

  • Hydration & Drug Loading: Hydrate the film with an ammonium sulfate gradient buffer (250 mM, pH 5.5) at 60°C. Extrude the multilamellar vesicles through 100 nm polycarbonate membranes 10 times.

  • Active Loading: Exchange the external buffer to PBS (pH 7.4) using a Sephadex G-50 column. Incubate the liposomes with Doxorubicin at 60°C for 1 hour (remote loading driven by the transmembrane pH gradient).

  • Validation: Measure size and zeta potential via Dynamic Light Scattering (DLS). TPP functionalization should yield a net positive shift in zeta potential compared to non-targeted PEGylated liposomes.

Protocol 2: Formulation of SS-31 Functionalized PLGA Nanoparticles

Objective: To deliver protective agents to tissues by targeting mitochondrial cardiolipin[8].

Step 1: PLGA-SS-31 Conjugation

  • Activation: Dissolve PLGA-COOH in dichloromethane (DCM). Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the terminal carboxyl groups.

  • Conjugation: Add the SS-31 peptide (with a free N-terminal amine) to the activated PLGA. Stir for 12 hours at room temperature.

  • Precipitation: Precipitate the PLGA-SS-31 conjugate in cold methanol, centrifuge, and dry under vacuum.

Step 2: Emulsion-Solvent Evaporation

  • Oil Phase: Dissolve the PLGA-SS-31 conjugate and the hydrophobic payload in an organic solvent (ethyl acetate or DCM).

  • Aqueous Phase: Prepare a 1% (w/v) polyvinyl alcohol (PVA) aqueous solution.

  • Emulsification: Add the oil phase dropwise into the aqueous phase under probe sonication (e.g., 100 W, 2 mins on ice) to form an oil-in-water (O/W) nanoemulsion.

  • Evaporation: Stir the emulsion magnetically at room temperature for 4 hours to evaporate the organic solvent, hardening the nanoparticles.

  • Validation: Quantify peptide conjugation efficiency using a micro-BCA protein assay. Validate mitochondrial targeting in vitro using confocal microscopy with MitoTracker co-localization.

SynthesisWorkflow N1 Precursor Selection (TPP, DQA, SS-31) N2 Chemical Conjugation (Amidation, EDC/NHS) N1->N2 N3 Nanocarrier Assembly (Thin-Film Hydration / Emulsion) N2->N3 N4 Validation (NMR, DLS, MitoTracker) N3->N4

Workflow for the Synthesis and Validation of Mitochondria-Targeted Nanocarriers

Conclusion

The engineering of mitochondria-targeted drug delivery systems requires a precise understanding of organelle biophysics and precursor chemistry. While TPP and DQA exploit the mitochondrial membrane potential to drive payload accumulation, they carry risks of uncoupling oxidative phosphorylation or inducing cationic toxicity. Conversely, SS-31 offers a potential-independent, cardiolipin-targeted approach that intrinsically stabilizes mitochondrial function. By employing rigorous synthesis protocols and validation assays, researchers can leverage these precursor compounds to develop next-generation therapeutics for oncology, neurodegeneration, and metabolic diseases.

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Exploratory

Whitepaper: (6-Phthalimidohexyl)triphenylphosphonium Bromide in Drug Development – Safety, Handling, and Conjugation Workflows

Executive Summary The targeted delivery of therapeutics to the mitochondrial matrix remains a formidable challenge in modern drug development due to the highly impermeable nature of the inner mitochondrial membrane (IMM)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The targeted delivery of therapeutics to the mitochondrial matrix remains a formidable challenge in modern drug development due to the highly impermeable nature of the inner mitochondrial membrane (IMM). (6-Phthalimidohexyl)triphenylphosphonium bromide (CAS: 129789-59-9) has emerged as a critical precursor in the synthesis of mitochondria-targeted delocalized lipophilic cations (DLCs).

This in-depth technical guide provides drug development professionals with a comprehensive framework for handling this compound safely, understanding the mechanistic rationale behind its structural components, and executing field-proven experimental workflows for payload conjugation.

Physicochemical Properties & Quantitative Safety Data (SDS)

Before integrating (6-Phthalimidohexyl)triphenylphosphonium bromide into synthetic pipelines, researchers must establish a robust safety protocol based on its Safety Data Sheet (SDS) [1]. The compound is a stable but reactive phosphonium salt that requires specific handling to prevent degradation and occupational exposure.

Quantitative Physicochemical Data
PropertyValue / Specification
CAS Number 129789-59-9
Molecular Formula C32H31BrNO2P
Molecular Weight 572.5 g/mol
Melting Point 74–76 °C
Physical State Solid / Crystalline Powder
Solubility Soluble in Ethanol, Methanol, DMF, and DMSO
Hazard Identification & Handling Guidelines

The compound is classified under the Globally Harmonized System (GHS) as an irritant. It is critical to implement self-validating safety checks before handling.

GHS CodeHazard StatementRequired PPE & Engineering Controls
H315 Causes skin irritationNitrile gloves (double-layered), lab coat. Wash skin immediately upon contact.
H319 Causes serious eye irritationChemical splash goggles. Ensure eyewash stations are validated weekly.
H335 May cause respiratory irritationHandle exclusively inside a certified Class II fume hood to avoid breathing dust.

Storage Causality: The compound must be stored in a tightly closed container in a cool, dry, and well-ventilated area. Exposure to strong oxidizing agents or excessive moisture can lead to the degradation of the phosphonium core, releasing toxic phosphorus oxides and hydrogen bromide gas [1].

Mechanistic Insights: The TPP+ Mitochondria-Targeting Paradigm

The architectural design of (6-Phthalimidohexyl)triphenylphosphonium bromide is not arbitrary; every functional group serves a specific mechanistic purpose in the context of drug delivery.

  • The Triphenylphosphonium (TPP+) Core: The TPP+ moiety is a delocalized lipophilic cation. Because the positive charge is distributed across three bulky phenyl rings, the hydration enthalpy is significantly lowered, allowing the cation to pass through the hydrophobic lipid bilayer.

  • The Hexyl (C6) Linker: The choice of a 6-carbon alkyl chain is a calculated balance of lipophilicity (logP). Research indicates that while longer chains (e.g., C10 or C12) increase mitochondrial uptake, they also act as detergents, disrupting the IMM and causing severe non-specific cellular toxicity (lowered LC50). The hexyl linker provides optimal membrane penetration without compromising mitochondrial integrity [2].

  • The Phthalimide Protecting Group: Primary amines are highly reactive. The phthalimide group masks the amine during the initial synthesis of the phosphonium salt (which requires harsh reflux conditions), preventing unwanted nucleophilic side reactions [3].

TPP_Mechanism A Extracellular Space (Neutral pH) B Plasma Membrane (Lipid Bilayer) A->B Lipophilic Cation Diffusion C Cytosol (ΔΨp ≈ -30 to -60 mV) B->C D Inner Mitochondrial Membrane (Highly Impermeable) C->D Electrophoretic Drive E Mitochondrial Matrix (ΔΨm ≈ -150 to -180 mV) D->E Matrix Accumulation (100-500x)

Mechanism of TPP+ accumulation driven by the mitochondrial membrane potential (ΔΨm).

Experimental Workflows: Deprotection & Conjugation

To utilize this precursor, the phthalimide group must first be removed to expose the reactive primary amine, which is then conjugated to a therapeutic payload (e.g., an antioxidant, fluorophore, or peptide). The following protocols are designed as self-validating systems to ensure high yield and purity.

Workflow N1 (6-Phthalimidohexyl)TPP+ Bromide (Protected Precursor) N2 Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) N1->N2 N3 (6-Aminohexyl)TPP+ Bromide (Free Amine) N2->N3 Cleaves Phthalimide N4 Amide Coupling (Therapeutic-COOH, EDC/NHS, DMF) N3->N4 N5 Mitochondria-Targeted Therapeutic (Final Conjugate) N4->N5 Payload Attachment

Workflow for the deprotection and therapeutic conjugation of the TPP+ precursor.

Protocol 1: Hydrazinolysis (Phthalimide Deprotection)

Causality: We utilize the Ing-Manske procedure using hydrazine hydrate. Hydrazine acts as a powerful bis-nucleophile, selectively attacking the imide carbonyls to form a stable, cyclic phthalhydrazide byproduct, thereby liberating the primary amine without degrading the sensitive phosphonium center [3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of (6-Phthalimidohexyl)triphenylphosphonium bromide in anhydrous ethanol (0.1 M concentration). Rationale: Ethanol provides optimal solubility for the precursor and hydrazine while allowing for a safe reflux temperature.

  • Reagent Addition: Add 2.0 equivalents of hydrazine hydrate (64% aqueous solution) dropwise under continuous stirring at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78°C for 4 hours. Validation Check: The reaction progress can be monitored via TLC (DCM:MeOH 9:1); the disappearance of the starting material indicates completion.

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The byproduct (phthalhydrazide) will precipitate as a voluminous white solid.

  • Isolation: Filter the mixture through a Celite pad to remove the byproduct. Concentrate the filtrate under reduced pressure to yield crude (6-aminohexyl)triphenylphosphonium bromide.

Protocol 2: Payload Conjugation via Amide Coupling

Causality: The newly liberated primary amine is highly nucleophilic. To attach a carboxylic acid-containing therapeutic, we use EDC/NHS coupling. EDC activates the carboxyl group, while NHS forms a semi-stable ester, preventing rapid hydrolysis and ensuring the amine successfully attacks the carbonyl carbon [4].

Step-by-Step Methodology:

  • Activation: In a flame-dried flask purged with Argon, dissolve 1.1 equivalents of the therapeutic carboxylic acid in anhydrous DMF. Add 1.5 equivalents of EDC·HCl and 1.5 equivalents of NHS. Stir for 1 hour at room temperature.

  • Coupling: Dissolve 1.0 equivalent of the (6-aminohexyl)triphenylphosphonium bromide (from Protocol 1) in DMF. Add this to the activated mixture, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to ensure the amine remains unprotonated and nucleophilic.

  • Incubation: Stir the reaction mixture at room temperature for 16 hours protected from light.

  • Purification: Quench the reaction with cold water. Extract the product using Dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final mitochondria-targeted conjugate via reverse-phase HPLC.

References

  • MDPI. "First Report on Cationic Triphenylphosphonium Compounds as Mitochondriotropic H3R Ligands with Antioxidant Properties". International Journal of Molecular Sciences. Available at: [Link]

  • NIH / PMC. "A 99mTc-Labeled Triphenylphosphonium Derivative for the Early Detection of Breast Tumors". National Institutes of Health. Available at: [Link]

  • ACS Publications. "Unique Triphenylphosphonium Derivatives for Enhanced Mitochondrial Uptake and Photodynamic Therapy". Bioconjugate Chemistry. Available at:[Link]

Foundational

Engineering Mitochondriotropic Delivery Systems: Synthesis and Biological Activity of Phthalimide-Protected Triphenylphosphonium Cations

Executive Summary Mitochondrial dysfunction is a core pathology in numerous diseases, including cancer, neurodegeneration, and metabolic disorders. To interrogate and treat these conditions, therapeutic and diagnostic ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mitochondrial dysfunction is a core pathology in numerous diseases, including cancer, neurodegeneration, and metabolic disorders. To interrogate and treat these conditions, therapeutic and diagnostic cargos must be delivered across the highly restrictive inner mitochondrial membrane (IMM). The triphenylphosphonium (TPP+) lipophilic cation is the gold standard vector for this purpose.

However, the development of TPP+ conjugates is not a simple "plug-and-play" process. The synthesis of amino-alkyl-TPP+ linkers necessitates the use of protecting groups—most commonly phthalimide —to prevent catastrophic side reactions during nucleophilic substitution. As an application scientist, it is critical to understand that these phthalimide-protected TPP+ intermediates are not biologically inert. They possess intrinsic biological activities, including the capacity to uncouple oxidative phosphorylation (OXPHOS) and modulate cell viability. This whitepaper provides an in-depth technical analysis of the synthesis, mechanistic biophysics, and biological evaluation of phthalimide-protected TPP+ cations.

Mechanistic Foundations of TPP+ Mitochondrial Targeting

The efficacy of the TPP+ moiety relies on two fundamental biophysical properties: delocalized cationic charge and high lipophilicity .

Unlike localized cations (e.g., tetramethylphosphonium), the positive charge on the central phosphorus atom of TPP+ is resonance-stabilized across three phenyl rings. This large ionic radius significantly lowers the activation energy required to desolvate the molecule as it transitions from the aqueous cytosol into the hydrophobic lipid bilayer.

Once within the membrane, the driving force for accumulation is the highly negative mitochondrial membrane potential ( ΔΨm​≈−160 mV). According to the Nernst equation, this potential gradient drives a within the mitochondrial matrix compared to the cytosol[1].

The Chemical Imperative: Phthalimide Protection in TPP+ Synthesis

The Causality of the Synthetic Route

To attach a drug or fluorophore to a TPP+ targeting moiety, researchers typically utilize an alkyl linker terminating in a primary amine. However, reacting an amino-alkyl-halide directly with triphenylphosphine (PPh 3​ ) is synthetically unviable. The primary amine is highly nucleophilic and will aggressively compete with the phosphine, leading to polymerization, secondary amine formation, and degraded yields.

To circumvent this, we employ a Gabriel-type synthesis logic . The terminal amine is masked using a phthalimide protecting group.

  • Protection/Substitution: Potassium phthalimide is reacted with a dibromoalkane (e.g., 1,10-dibromodecane) via an S N​ 2 mechanism to yield a bromodecylphthalimide intermediate.

  • Phosphonium Formation: This intermediate safely undergoes nucleophilic substitution with PPh 3​ to form the phthalimide-protected TPP+ cation.

  • Deprotection: Hydrazine is introduced to cleave the phthalimide ring, liberating the primary amine for subsequent amide coupling with the desired cargo.

SynthesisWorkflow A Potassium Phthalimide C 10-Bromodecylphthalimide (Intermediate) A->C SN2 Reaction B 1,10-Dibromodecane B->C E Phthalimide-TPP+ Conjugate C->E Nucleophilic Substitution D Triphenylphosphine (PPh3) D->E G Amino-alkyl-TPP+ (Ready for Cargo) E->G Gabriel Deprotection F Hydrazine (Deprotection) F->G

Synthesis of Phthalimide-Protected TPP+ and Deprotection Workflow.

Intrinsic Biological Activity: OXPHOS Uncoupling

A critical oversight in early mitochondrial drug development was the assumption that the TPP+ vector was a passive, inert carrier. In reality, the accumulation of high concentrations of lipophilic cations in the matrix disrupts the inner mitochondrial membrane.

Phthalimide-protected TPP+ intermediates (e.g., H-TPP-DC-Phthalimide) exhibit significant biological activity. They act as mild protonophores, facilitating the leakage of protons back into the matrix, thereby [2]. This uncoupling dissipates the proton motive force, forcing the mitochondria to consume more oxygen without generating ATP, ultimately leading to cytotoxicity.

Modulating the Vector: Recent advancements have demonstrated that altering the electron density of the phosphorus atom can mitigate this toxicity. By substituting the standard phenyl rings with electron-withdrawing groups (e.g., 4-trifluoromethylphenyl, CF 3​ -TPP+), the Hückel charge on the phosphorus is modulated. This , allowing for high accumulation without the associated toxicity[3]. Furthermore, phosphonium ions have been shown to act as electron acceptors, via electron transfer mechanisms, a factor that must be controlled for in diagnostic assay design[4].

MitochondrialUptake Cytosol Cytosol (Aqueous Environment) TPP Phthalimide-TPP+ Cation (Delocalized Charge & Lipophilic) Membrane Inner Mitochondrial Membrane (Hydrophobic, ΔΨm ≈ -160mV) Matrix Mitochondrial Matrix (Highly Negative Potential) Membrane->Matrix Driven by ΔΨm Uncoupling OXPHOS Uncoupling (Proton Gradient Dissipation) Matrix->Uncoupling Accumulation Effects TPP->Membrane Lipophilic Diffusion Tox Modulated Cell Viability (Cytotoxicity at High Doses) Uncoupling->Tox Dose-Dependent

Mechanism of TPP+ Mitochondrial Uptake and OXPHOS Uncoupling.

Quantitative Data & Comparative Analysis

To optimize a delivery system, we must evaluate the baseline properties of the protected vector. The table below summarizes the comparative biological effects of different phosphonium-phthalimide conjugates.

Compound VectorSubstructure ModificationRelative Lipophilicity (LogP)Mitochondrial Uptake EfficiencyOXPHOS Uncoupling PotentialCytotoxicity Profile
H-TPP-DC-Phthalimide Unsubstituted PhenylsBaselineHighSignificantModerate to High
CF 3​ -TPP-DC-Phthalimide Electron-withdrawing (CF 3​ )IncreasedHighReduced Low
TMP-DC-Phthalimide Non-delocalized (Methyl)LowMinimalNegligibleNegligible

Data synthesized from comparative electrode and respirometry assays.

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols detail the synthesis of the intermediate and the subsequent biological validation of its mitochondrial uptake.

Protocol 1: Synthesis of (10-(1,3-Dioxoisoindolin-2-yl)decyl)triphenylphosphonium Bromide

Objective: Generate the phthalimide-protected TPP+ intermediate.

  • Alkylation: Suspend potassium phthalimide (1.0 eq) in anhydrous DMF. Add an excess of 1,10-dibromodecane (3.0 eq) to prevent dimerization. Stir at 90°C for 12 hours.

  • Purification: Extract with ethyl acetate and wash with brine. Purify the organic layer via silica gel column chromatography (Hexanes:EtOAc) to isolate 10-bromodecylphthalimide, completely removing unreacted dibromoalkane.

  • Phosphonium Formation: Dissolve the purified 10-bromodecylphthalimide (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous acetonitrile. Reflux at 80°C under an argon atmosphere for 48 hours.

  • Isolation: Concentrate the reaction mixture under vacuum. Precipitate the resulting crust using cold diethyl ether. Filter and dry under a high vacuum to yield the phthalimide-protected TPP+ bromide salt.

Protocol 2: Assessment of Mitochondrial Uptake via Ion-Selective Electrode

Objective: Quantify the membrane potential-driven uptake of the synthesized cation.

  • Mitochondrial Isolation: Isolate intact mitochondria from rat liver using differential centrifugation in a sucrose/HEPES buffer (pH 7.4). Keep on ice.

  • Electrode Calibration: Insert a TPP+-selective electrode and a reference electrode into a thermostated (30°C) respiration chamber containing assay buffer (KCl, HEPES, EGTA). Calibrate the electrode with known aliquots of the TPP+ conjugate (e.g., 1–5 µM).

  • Energization: Add the isolated mitochondria (1 mg protein/mL) to the chamber. Add succinate (5 mM) and rotenone (2 µM) to energize the mitochondria and generate ΔΨm​ .

  • Measurement: Record the drop in external TPP+ concentration. The rapid decrease in the electrode voltage corresponds to the clearance of the cation from the buffer as it accumulates inside the mitochondrial matrix.

  • Validation: Add a protonophore (e.g., FCCP, 1 µM) to depolarize the membrane. A successful assay will show the immediate release of the TPP+ conjugate back into the buffer, validating that uptake was strictly ΔΨm​ -dependent.

References

  • Kulkarni, C. A., & Fink, B. D. (2021). A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. Journal of Medicinal Chemistry.[Link]

  • Zielonka, J., Joseph, J., Sikora, A., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews.[Link]

  • Rodríguez-Muñiz, G. M., Mikroulis, T., Pantelia, A., et al. (2022). Modulation by Phosphonium Ions of the Activity of Mitotropic Agents Based on the Chemiluminescence of Luminols. Molecules.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Conjugation of (6-Phthalimidohexyl)triphenylphosphonium Bromide to Small Molecules

Introduction & Mechanistic Rationale The targeted delivery of small molecules (fluorophores, antioxidants, and chemotherapeutics) to the mitochondrial matrix is a critical strategy in modern drug development and cellular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The targeted delivery of small molecules (fluorophores, antioxidants, and chemotherapeutics) to the mitochondrial matrix is a critical strategy in modern drug development and cellular imaging. The triphenylphosphonium (TPP+) moiety is the gold standard for this application[1]. Driven by the highly negative mitochondrial membrane potential ( ΔΨm​ , typically -150 to -180 mV), delocalized lipophilic cations like TPP+ can accumulate 100- to 1000-fold within the mitochondria compared to the cytosol[1].

(6-Phthalimidohexyl)triphenylphosphonium bromide serves as a highly stable, shelf-ready building block for synthesizing these targeted conjugates. The phthalimide group protects the primary amine from premature reactivity during storage or upstream synthetic steps[2]. To utilize this building block, researchers must execute a precise two-step workflow:

  • Deprotection (Hydrazinolysis): Liberating the primary amine to yield (6-aminohexyl)triphenylphosphonium bromide.

  • Conjugation (Amidation): Coupling the free amine to a carboxylic acid-containing payload via carbodiimide chemistry[3].

Experimental Workflow

Workflow PHT (6-Phthalimidohexyl)TPP+ DEP Hydrazinolysis (NH2NH2·H2O, Reflux) PHT->DEP AMINE (6-Aminohexyl)TPP+ DEP->AMINE - Phthalhydrazide CONJ Mitochondria-Targeted Conjugate AMINE->CONJ Amidation CARB Small Molecule (R-COOH) ACT NHS Ester Activation (EDC, NHS, DIPEA) CARB->ACT ACT->CONJ Active Ester Intermediate

Fig 1: Deprotection and conjugation workflow for TPP-based mitochondrial targeting.

Linker Selection: Why the C6 Alkyl Chain?

The length of the alkyl chain bridging the TPP+ moiety and the payload dictates the overall lipophilicity of the conjugate, which directly impacts biological performance. The hexyl (C6) chain is widely preferred because it strikes an optimal balance between membrane permeability and cellular toxicity. Highly lipophilic chains (C10–C12) can act as protonophores, uncoupling oxidative phosphorylation and causing severe mitochondrial membrane depolarization[4][5].

Table 1: Impact of TPP+ Alkyl Chain Length on Biological Properties

Alkyl Linker LengthLipophilicity (LogP Contribution)Mitochondrial AccumulationUncoupling Risk (Toxicity)Primary Application
C2 – C4 (Ethyl/Butyl)LowModerateLowHighly soluble payloads; mild targeting
C6 (Hexyl)OptimalHighLow to ModerateGeneral drug/dye conjugation (Gold Standard)
C10 – C12 (Decyl/Dodecyl)Very HighVery HighHigh (Membrane Depolarization)Cancer therapeutics (ROS generation)

Step-by-Step Methodologies

Protocol A: Deprotection of Phthalimide via Hydrazinolysis

Causality: The Gabriel synthesis deprotection utilizes hydrazine hydrate because its two adjacent nucleophilic nitrogens efficiently attack the phthalimide carbonyls. This forms a thermodynamically stable 6-membered ring (phthalhydrazide), driving the release of the free primary amine to completion[2].

Reagents:

  • (6-Phthalimidohexyl)triphenylphosphonium bromide (1.0 eq)

  • Hydrazine hydrate ( NH2​NH2​⋅H2​O , 64% or 80% solution) (10.0 eq)

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Dichloromethane (DCM) and 1M NaOH

Procedure:

  • Dissolution: Dissolve 1.0 mmol of (6-Phthalimidohexyl)triphenylphosphonium bromide in 15 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Add 10.0 mmol of hydrazine hydrate dropwise. Attach a reflux condenser and heat the mixture to 80°C for 2 to 4 hours.

  • Precipitation of Byproduct: Cool the reaction to room temperature. Critical Step: Add concentrated HCl dropwise until the solution reaches pH 2-3. Phthalhydrazide is soluble in basic conditions but precipitates rapidly in acidic environments[2].

  • Filtration: Filter the white phthalhydrazide precipitate through a Celite pad and wash with cold ethanol. Concentrate the filtrate under reduced pressure.

  • Extraction: Resuspend the residue in DCM (20 mL) and carefully adjust the aqueous phase to pH 10 using 1M NaOH to free-base the amine. Extract the product into the organic layer.

  • Validation (Self-Validating Step): Dry the organic layer over anhydrous Na2​SO4​ and concentrate. Validate the formation of (6-aminohexyl)triphenylphosphonium bromide using Ninhydrin stain on a TLC plate (primary amines will turn deep purple/blue). Confirm via 31P NMR (singlet at ~24 ppm) and ESI-MS (m/z calculated for [C24​H29​NP]+ is ~362.2).

Protocol B: EDC/NHS Amidation with Small Molecules

Causality: EDC is a zero-length crosslinker that activates the carboxyl group to form an unstable O-acylisourea intermediate. Because this intermediate is prone to rapid hydrolysis, NHS is added to convert it into a semi-stable amine-reactive NHS ester[3]. This two-step activation ensures the carboxylic acid is fully consumed before introducing the valuable TPP-amine, preventing side reactions.

Reagents:

  • Small molecule containing a free carboxylic acid (R-COOH) (1.0 eq)

  • (6-Aminohexyl)triphenylphosphonium bromide (from Protocol A) (1.1 eq)

  • EDC·HCl (1.5 eq) and N-Hydroxysuccinimide (NHS) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Activation: In an oven-dried flask under inert atmosphere ( N2​ or Ar), dissolve 1.0 mmol of the R-COOH small molecule in 10 mL of anhydrous DCM (use DMF if the molecule is highly polar).

  • Ester Formation: Add 1.5 mmol of EDC·HCl and 1.5 mmol of NHS. Stir at room temperature for 30–60 minutes.

    • Self-Validating Step: Monitor the consumption of the starting material via LC-MS or TLC. Do not proceed until the NHS-ester intermediate is fully formed.

  • Conjugation: Dissolve 1.1 mmol of (6-aminohexyl)triphenylphosphonium bromide and 2.0 mmol of DIPEA in 5 mL of anhydrous DCM. Add this solution dropwise to the activated ester mixture[3].

  • Incubation: Stir the reaction mixture at room temperature for 12 to 24 hours.

  • Workup: Dilute the reaction with an additional 20 mL of DCM. Wash the organic layer sequentially with saturated NaHCO3​ (2 x 20 mL) to remove unreacted NHS and acid, followed by brine (1 x 20 mL).

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under vacuum. Purify the crude product via flash column chromatography (typically requiring a gradient of DCM to Methanol due to the high polarity of the TPP+ cation).

  • Final Validation: Confirm the structure of the targeted conjugate using High-Resolution Mass Spectrometry (HRMS) and 1H NMR (look for the characteristic downfield shift of the hexyl CH2​ protons adjacent to the newly formed amide bond).

References

  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. PMC - NIH.[Link][1]

  • A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. ACS Publications.[Link][4]

  • Synthesis and Biological Evaluation of 99mTc(I) Tricarbonyl Complexes Dual-Targeted at Tumoral Mitochondria. MDPI.[Link][2]

  • EP3179994B1 - Modified mito-metformin compounds and methods of synthesis and use thereof. Google Patents.[5]

  • Mitochondria-Targeted Titanium Complex Exerts Potent Anticancer Activity by Disturbing Iron Homeostasis. ACS Pharmacology & Translational Science.[Link][3]

Sources

Application

Application Note: NMR Spectroscopy Characterization of (6-Phthalimidohexyl)triphenylphosphonium Bromide

Introduction & Scientific Context (6-Phthalimidohexyl)triphenylphosphonium bromide is a critical bifunctional intermediate used in the development of mitochondria-targeted therapeutics and diagnostic probes. The lipophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

(6-Phthalimidohexyl)triphenylphosphonium bromide is a critical bifunctional intermediate used in the development of mitochondria-targeted therapeutics and diagnostic probes. The lipophilic triphenylphosphonium (TPP⁺) cation drives the accumulation of the molecule within the mitochondrial matrix, exploiting the negative inner mitochondrial membrane potential[1]. Conversely, the phthalimide group serves as a robust, base-stable protecting group for a terminal primary amine, which can later be unmasked via hydrazinolysis to conjugate various drug payloads or fluorophores[2].

Rigorous Nuclear Magnetic Resonance (NMR) characterization of this molecule is not just a purity check; it is a structural validation of three distinct domains: the aromatic TPP⁺ head, the aliphatic hexyl linker, and the aromatic phthalimide tail. Because the molecule is an amphiphilic salt, its NMR behavior exhibits unique phenomena such as concentration-dependent shifting and complex heteronuclear spin-spin coupling ( JCP​ )[3].

Experimental Protocol: Sample Preparation and Data Acquisition

To ensure a self-validating analytical system, the sample preparation must be meticulously controlled. Variations in concentration or solvent can drastically alter the chemical shifts of the protons adjacent to the phosphonium center due to ion-pairing dynamics with the bromide counterion.

Step-by-Step Methodology
  • Solvent Selection & Rationale: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: While DMSO-d₆ offers superior solubility for salts, CDCl₃ is preferred because it preserves the distinct ion-pairing interactions of the bromide counterion, which serves as a diagnostic marker for quaternization. Furthermore, DMSO-d₆ can obscure critical aliphatic signals around 2.5 ppm.

  • 1H NMR Acquisition: Acquire the spectrum at 400 MHz or 500 MHz. Use 16 scans with a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the aliphatic protons.

  • 13C NMR Acquisition: Due to the quaternary carbons in the TPP⁺ and phthalimide groups, increase the sample concentration to 40–50 mg/mL if possible. Acquire a proton-decoupled 13C spectrum at 100 MHz or 125 MHz with a minimum of 512 scans and a D1 of 2.0 seconds.

  • 31P NMR Acquisition: Acquire a proton-decoupled 31P spectrum at 162 MHz or 202 MHz. Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm). 64 scans are typically sufficient due to the 100% natural abundance of ³¹P.

NMR_Workflow Prep Sample Preparation (CDCl3, 10-20 mg/mL) Acq1D 1D NMR Acquisition (1H, 13C, 31P) Prep->Acq1D Assign1D Initial Assignment (Integrals, J-Couplings) Acq1D->Assign1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Assign2D Unambiguous Assignment (Connectivity, Overlap Resolution) Acq2D->Assign2D Assign1D->Acq2D Overlapping signals require resolution Verify Structural Verification (6-Phthalimidohexyl)TPP Bromide Assign1D->Verify If unambiguous Assign2D->Verify

Workflow for the NMR characterization of bifunctional TPP+ lipocations.

¹H NMR Spectral Analysis & Assignments

The ¹H NMR spectrum is divided into a heavily overlapping downfield aromatic region and an upfield aliphatic region.

Resolving the Aromatic Overlap

The TPP⁺ group contributes 15 protons, and the phthalimide group contributes 4 protons. Because both groups are highly electron-withdrawing, their signals overlap in CDCl₃, creating a massive multiplet integrating to 19H between 7.60 and 7.90 ppm[1].

  • Expert Insight: Do not attempt to over-interpret the multiplicity of this 19H block in a standard 1D ¹H spectrum. The para-protons of the TPP⁺ group are typically the most deshielded (~7.85 ppm), but definitive assignment requires 2D NMR.

The Aliphatic Chain

The hexyl chain provides a self-validating symmetry. The two ends of the chain are distinct:

  • N-CH₂ (C6): Appears as a clean triplet at ~3.65 ppm due to deshielding by the electronegative imide nitrogen.

  • P-CH₂ (C1): Appears as a multiplet (often a doublet of triplets) at ~3.75 ppm. It is split by both the adjacent methylene protons and the ³¹P nucleus ( 2JHP​≈12 Hz).

Table 1: ¹H NMR Quantitative Data Summary (CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
Ar-H 7.60 – 7.90m19H-TPP⁺ (15H) + Phthalimide (4H)
C1 (P-CH₂) 3.70 – 3.85m2H 2JHP​≈12.0 Methylene adjacent to P⁺
C6 (N-CH₂) 3.65t2H 3JHH​≈7.0 Methylene adjacent to N
C2 1.60 – 1.75m2H-Beta to P⁺
C5 1.60 – 1.75m2H-Beta to N
C3, C4 1.30 – 1.50m4H-Central aliphatic chain

¹³C and ³¹P NMR: The Power of Heteronuclear Coupling

The ¹³C NMR spectrum is the definitive proof of quaternization. The ³¹P nucleus (Spin = ½) couples with the carbon atoms, creating characteristic doublets with specific coupling constants ( JCP​ )[3].

  • Causality of JCP​ Inversion: In TPP⁺ salts, the 3-bond coupling ( 3JCP​ , meta-carbon, ~12.5 Hz) is anomalously larger than the 2-bond coupling ( 2JCP​ , ortho-carbon, ~10.0 Hz)[3]. This inversion is due to the specific dihedral angles and electron distribution in the aromatic rings of the triphenylphosphonium group, which favors a stronger transmission of spin-spin coupling through three bonds than through two.

  • Self-Validation: If your assigned meta-carbon has a smaller coupling constant than your ortho-carbon, your assignment is incorrect. Furthermore, the alpha-carbon (P-CH₂) must exhibit a massive 1-bond coupling ( 1JCP​≈50 Hz). If this 50 Hz doublet is absent, the quaternization reaction failed[3].

JCP_Coupling Phosphorus 31P Nucleus (Spin = 1/2) C_ipso Ipso-Carbon (C1') 1J_CP ≈ 86 Hz Phosphorus->C_ipso 1-Bond C_ortho Ortho-Carbon (C2') 2J_CP ≈ 10 Hz Phosphorus->C_ortho 2-Bonds C_meta Meta-Carbon (C3') 3J_CP ≈ 12.5 Hz Phosphorus->C_meta 3-Bonds C_para Para-Carbon (C4') 4J_CP ≈ 3 Hz Phosphorus->C_para 4-Bonds C_alkyl Alkyl P-CH2 (C1) 1J_CP ≈ 50 Hz Phosphorus->C_alkyl 1-Bond

Logical relationship of Carbon-Phosphorus (J_CP) heteronuclear coupling.

Table 2: ¹³C and ³¹P NMR Quantitative Data Summary (CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCP​ , Hz)Assignment
¹³C 168.4s-Phthalimide C=O
¹³C 135.2d3.0TPP⁺ Para-Carbon
¹³C 134.0s-Phthalimide Ar-CH
¹³C 133.7d10.0TPP⁺ Ortho-Carbon
¹³C 130.6d12.5TPP⁺ Meta-Carbon
¹³C 118.1d86.0TPP⁺ Ipso-Carbon
¹³C 37.8s-C6 (N-CH₂)
¹³C 22.6d50.0C1 (P-CH₂)
³¹P 24.5s-Phosphonium Cation

2D NMR Workflow for Unambiguous Assignment

When the aliphatic signals (C2/C5 and C3/C4) overlap, 2D NMR is required to establish exact connectivity.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Step 1: Locate the N-CH₂ triplet at 3.65 ppm.

    • Step 2: Trace the cross-peak to the C5 protons (~1.65 ppm).

    • Step 3: Continue the "walk" down the chain from C5 to C4 to C3.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Step 1: Map the assigned ¹H aliphatic peaks to their directly attached ¹³C carbons. This resolves the ambiguity between the C2 and C5 carbons, which have nearly identical proton shifts but distinct carbon shifts.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Step 1: Look for a cross-peak between the N-CH₂ protons (3.65 ppm) and the phthalimide carbonyl carbons (168.4 ppm). This 3-bond correlation definitively proves the attachment of the hexyl chain to the phthalimide ring.

Troubleshooting & Common Pitfalls

  • Concentration-Dependent Shifting: The chemical shift of the P-CH₂ protons is highly sensitive to the concentration of the sample. In non-polar solvents like CDCl₃, the TPP⁺ cation and Br⁻ anion form tight ion pairs. At higher concentrations, this ion-pairing deshields the P-CH₂ protons further. If your P-CH₂ shifts do not perfectly match literature values, dilute the sample by 50% and observe if the peak shifts upfield—this confirms ion-pairing dynamics rather than a structural impurity.

  • Water Peak Interference: CDCl₃ readily absorbs atmospheric moisture, resulting in a broad peak around 1.56 ppm. This can obscure the C3/C4 aliphatic protons. Always use fresh, anhydrous CDCl₃ stored over molecular sieves when characterizing alkyl chains.

References

1.1. A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation Source: Journal of Medicinal Chemistry (ACS Publications) URL:

1.2. Phosphonium lipocations as antiparasitic agents Source: PMC - NIH URL:

1.4. Synthesis and Chemiluminescent Properties of Amino-Acylated luminol Derivatives Bearing Phosphonium Cations Source: MDPI URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Phthalimide Cleavage in Triphenylphosphonium (TPP) Derivatives

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals synthesizing mitochondria-targeting triphenylphosphonium (TPP) conjugates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals synthesizing mitochondria-targeting triphenylphosphonium (TPP) conjugates.

The transformation of a TPP-alkyl-phthalimide to a primary amine via Gabriel synthesis deprotection is a notorious bottleneck. Due to the unique physicochemical properties of the TPP moiety—specifically its permanent positive charge and extreme lipophilicity—standard deprotection protocols often fail or result in intractable mixtures. This guide provides causality-driven troubleshooting, comparative data, and self-validating protocols to ensure complete cleavage and high-purity isolation.

Mechanistic Workflow: Cleavage Pathways and Bottlenecks

TPP_Cleavage A TPP-Alkyl-Phthalimide (Lipophilic Cation) B Pathway A: Hydrazinolysis (EtOH, Reflux) A->B Standard Gabriel C Pathway B: Acidic Hydrolysis (48% HBr, Reflux) A->C Direct Hydrolysis D Intermediate: Ring-Opened Hydrazide B->D Nucleophilic Attack F Complete Cleavage: TPP-Alkyl-Amine C->F No intermediates (Phthalic Acid Byproduct) E Precipitation & Incomplete Cyclization D->E Solvent Incompatibility D->F Co-solvent added (CHCl3)

Caption: Logical workflow of TPP-phthalimide cleavage pathways and their respective thermodynamic outcomes.

Troubleshooting FAQs

Q: Why does standard hydrazine hydrate treatment result in incomplete cleavage for my TPP-alkyl-phthalimide? A: The causality lies in the unique physicochemical properties of the triphenylphosphonium group. During standard Gabriel synthesis deprotection using hydrazine in ethanol, the initial nucleophilic attack forms a ring-opened hydrazide intermediate[1]. Because of the TPP group's permanent positive charge and the intermediate's zwitterionic-like polarity, this intermediate often suffers from poor solubility in pure alcohols, leading to aggregation or precipitation[2]. This physical state traps the intermediate, preventing the subsequent intramolecular cyclization required to expel phthalhydrazide and release the primary amine.

Q: How can I overcome solubility-driven incomplete cleavage during hydrazinolysis? A: You must modify the solvent system to maintain a homogenous reaction environment. TPP salts exhibit excellent solubility in halogenated solvents. By utilizing a co-solvent system—typically a 1:1 mixture of ethanol and chloroform (CHCl₃) or dichloromethane (DCM)—you ensure that both the highly polar hydrazine reagent and the lipophilic TPP-intermediate remain fully solvated[2]. This simple thermodynamic adjustment often drives the reaction to completion.

Q: Is there a non-hydrazine alternative that is more compatible with TPP derivatives? A: Yes. Acidic hydrolysis using 3 is highly recommended for TPP derivatives[3]. While many functional groups do not tolerate harsh acids, the C-P bond of the triphenylphosphonium moiety is remarkably stable under acidic reflux. Refluxing the TPP-phthalimide in 48% HBr bypasses the problematic hydrazide intermediate entirely, hydrolyzing the imide directly to the primary amine and phthalic acid[3]. This method also eliminates the notorious difficulty of separating the amphiphilic TPP-amine from phthalhydrazide, as phthalic acid can be easily removed via liquid-liquid extraction.

Q: How do I prevent the loss of the TPP group (C-P bond cleavage) during deprotection? A: TPP groups are susceptible to degradation into triphenylphosphine oxide under strongly basic conditions, especially at elevated temperatures. If you are using alternative amines like methylamine or ethylenediamine for cleavage, strictly monitor the reaction time and temperature. Avoid using strong inorganic bases (like NaOH or KOH) to force the cleavage. If basic degradation is observed, immediately pivot to the 48% HBr acidic deprotection protocol[3].

Q: How do I validate that the cleavage is complete before proceeding to purification? A: Implement a self-validating spectroscopic check. Do not rely solely on TLC, as the Rf values of TPP-phthalimides and TPP-amines can be deceptively similar due to the dominant effect of the permanent positive charge. Instead, take a crude aliquot for FT-IR or ¹H-NMR. Complete cleavage is confirmed by the total disappearance of the characteristic phthalimide carbonyl stretches (~1710 and 1770 cm⁻¹) in IR, or the upfield shift of the methylene protons adjacent to the nitrogen (typically shifting from ~3.7 ppm in the protected state to ~2.8 ppm as a free amine) in NMR[3].

Quantitative Data: Cleavage Reagent Comparison

The following table summarizes the expected outcomes when applying various cleavage strategies to TPP-alkyl-phthalimides.

Cleavage MethodSolvent SystemTemp (°C)Typical YieldPrimary ByproductTPP StabilityPost-Reaction Workup Complexity
Standard Hydrazine Ethanol7840-60%PhthalhydrazideHighHigh (Severe emulsion risk)
Co-solvent Hydrazine EtOH / CHCl₃ (1:1)6575-85%PhthalhydrazideHighHigh (Severe emulsion risk)
Acidic Hydrolysis 48% aq. HBr11085-95%Phthalic AcidVery HighLow (Simple liquid extraction)
Ethylenediamine 1-Butanol9060-70%N-aminoethylphthalimideModerateMedium
Validated Experimental Protocols
Protocol A: Acidic Deprotection (The HBr Method)

Causality-driven design: Acidic conditions prevent basic degradation of the TPP group and form water-soluble phthalic acid, which is easily extracted away from the TPP-amine using organic solvents, entirely avoiding the emulsions common with phthalhydrazide[3].

  • Reaction Setup: Suspend the TPP-alkyl-phthalimide (1.0 eq) in 48% aqueous hydrobromic acid (approx. 10 mL per mmol of substrate) in a round-bottom flask equipped with a reflux condenser[3].

  • Hydrolysis: Heat the mixture to a vigorous reflux (110 °C) for 15-24 hours.

    • Self-Validation Check: The initial suspension will become a clear, homogenous solution as the hydrophobic phthalimide hydrolyzes into the highly soluble amine hydrobromide salt.

  • Cooling & Dilution: Cool the reaction mixture to room temperature. Dilute with deionized water (20 mL per mmol).

  • Byproduct Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 × 15 mL). The organic layer will contain the cleaved phthalic acid byproduct; discard the organic layer.

  • Product Isolation: The aqueous layer now contains the pure TPP-alkyl-amine hydrobromide salt. Lyophilize (freeze-dry) the aqueous layer to yield the product as a hygroscopic solid[3].

Protocol B: Optimized Co-Solvent Hydrazinolysis

Causality-driven design: The addition of chloroform maintains the solubility of the zwitterionic intermediate, preventing premature precipitation and driving the cyclization to completion[2].

  • Solvation: Dissolve the TPP-alkyl-phthalimide (1.0 eq) in a 1:1 mixture of absolute ethanol and anhydrous chloroform (15 mL total volume per mmol)[2].

  • Reagent Addition: Add hydrazine monohydrate (5.0 eq) dropwise at room temperature.

  • Cleavage: Heat the reaction to a gentle reflux (65 °C) for 12-15 hours under an inert atmosphere (N₂ or Ar)[2].

  • Spectroscopic Validation: Remove a 0.1 mL aliquot, concentrate it, and dissolve in CDCl₃. Monitor by ¹H-NMR to ensure the methylene peak at ~3.7 ppm has fully shifted to ~2.8 ppm. Do not proceed to workup until this shift is >95% complete.

  • Filtration: Cool to room temperature. The byproduct, phthalhydrazide, may partially precipitate. Filter the mixture to remove solid byproducts.

  • Workup: Concentrate the filtrate under reduced pressure. To remove residual phthalhydrazide, dissolve the crude residue in minimal dichloromethane (DCM) and wash with 0.1 M aqueous NaOH. (Critical: Do not shake vigorously to avoid forming unbreakable emulsions).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the TPP-alkyl-amine.

References
  • A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Optimization

Technical Support Center: Optimizing (6-Phthalimidohexyl)triphenylphosphonium Bromide Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing (6-Phthalimidohexyl)triphenylphosphonium bromide—a critical lipophilic cation intermediate used in mitochondrial targeting and Wittig o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing (6-Phthalimidohexyl)triphenylphosphonium bromide—a critical lipophilic cation intermediate used in mitochondrial targeting and Wittig olefination—often presents unique challenges regarding reaction completion and purification.

As an Application Scientist, I have designed this guide to move beyond basic recipes. Here, we troubleshoot the thermodynamic and kinetic barriers of this specific SN2 reaction, providing you with field-proven, self-validating methodologies to maximize your reaction yield and purity.

Mechanistic Insights & Reaction Dynamics

The formation of a phosphonium salt from an alkyl halide and triphenylphosphine (PPh3) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[1]. While the primary bromide of N-(6-bromohexyl)phthalimide is relatively unhindered, the long hexyl chain can undergo conformational folding, and PPh3 is a sterically bulky nucleophile. This creates a high activation energy barrier that demands sustained thermal input. Furthermore, the phthalimide protecting group introduces a vulnerability to basic hydrolysis if moisture is present during prolonged heating[2].

PhosphoniumSynthesis Substrate N-(6-bromohexyl)phthalimide + Triphenylphosphine SN2 S_N2 Nucleophilic Attack (Toluene, 110°C) Substrate->SN2 Anhydrous Conditions Moisture Trace Moisture / Base Substrate->Moisture H2O ingress Product (6-Phthalimidohexyl) triphenylphosphonium bromide (Target Yield >90%) SN2->Product Precipitation in Ether Degradation Phthalimide Ring-Opening (Phthalamic Acid Byproducts) Moisture->Degradation

Reaction mechanism and competing hydrolysis pathway.

Troubleshooting FAQs

Q1: My reaction yield is consistently below 40%. I am refluxing in dichloromethane (DCM) for 48 hours. What is the primary cause? A1: The primary cause is insufficient thermal energy. The SN2 attack by the bulky PPh3 requires significant activation energy[1]. DCM boils at ~40°C, which is too low to drive the reaction to completion at a practical rate. You must switch to a higher-boiling solvent like toluene (110°C) or xylene (140°C) to overcome this kinetic barrier[3].

Q2: I am observing multiple spots on my TLC plate, and the product mass is lower than expected. Why is the starting material degrading? A2: The phthalimide protecting group is highly sensitive to hydrolysis, particularly at the elevated temperatures required for this synthesis. Trace moisture in your solvent or hygroscopic starting materials can initiate the ring-opening of the phthalimide, yielding unwanted phthalamic acid derivatives. Ensure strict anhydrous conditions by drying your solvent over molecular sieves and purging the reaction vessel with an inert gas (N2 or Argon) prior to heating.

Q3: How do I efficiently remove unreacted triphenylphosphine (PPh3) and triphenylphosphine oxide (OPPh3) during workup? A3: Attempting to separate PPh3 and OPPh3 via standard silica gel column chromatography often leads to severe streaking and product loss. The most effective, self-validating solution is to exploit differential solubility. The target phosphonium salt is highly polar and ionic, rendering it insoluble in non-polar solvents. By washing or triturating the crude mixture in cold diethyl ether, the target salt crystallizes out while the unreacted PPh3 and OPPh3 remain completely dissolved in the supernatant[3].

Quantitative Data: Solvent Optimization

Choosing the correct solvent dictates not only the reaction kinetics but also the ease of purification. The data below summarizes the thermodynamic causality behind solvent selection.

SolventBoiling Point (°C)Reaction Time (h)Average Yield (%)Mechanistic Rationale & Workup Impact
Toluene 1102485 - 92Optimal. Non-polar nature forces the ionic product to precipitate out of solution, driving the equilibrium forward and enabling simple filtration.
Xylene 14018 - 3680 - 88Higher temperature accelerates SN2, but prolonged exposure risks thermal degradation of the phthalimide group[3].
Acetonitrile 822460 - 70Polar aprotic. The product remains soluble, preventing equilibrium shifting and requiring complex solvent evaporation and trituration[1].
Dichloromethane 40>48< 30Insufficient thermal energy to overcome the steric bulk of PPh3[4].

Self-Validating Experimental Protocol

This optimized methodology is adapted from established literature for phthalimidoalkyl phosphonium salts[3]. It utilizes toluene to exploit the differential solubility of the reactants versus the ionic product, creating a self-purifying, self-validating system.

Phase 1: Reaction Assembly (Anhydrous Conditions)

  • In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of N-(6-bromohexyl)phthalimide in 50 mL of anhydrous toluene.

  • Add 10.5 mmol (1.05 equiv) of triphenylphosphine (PPh3).

    • Causality: Using a slight stoichiometric excess of PPh3 ensures the complete consumption of the more expensive alkyl halide. The excess PPh3 is easily removed in Phase 3[1].

Phase 2: Reflux and Precipitation

  • Attach a reflux condenser fitted with an argon or nitrogen balloon to maintain an inert atmosphere.

  • Heat the mixture to 110°C (reflux) with vigorous stirring for 24 hours.

  • Self-Validation Checkpoint: As the reaction progresses, the non-polar toluene will no longer be able to solvate the forming ionic phosphonium salt. You will observe the gradual formation of a dense, white precipitate. This phase separation serves as a visual confirmation of successful chemical conversion and drives the reaction to completion by removing the product from the equilibrium.

Phase 3: Workup and Purification

  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Place the flask in an ice bath for 1 hour to maximize the precipitation of the phosphonium salt.

  • Filter the white solid under vacuum using a Büchner funnel.

  • Wash the filter cake thoroughly with 3 x 20 mL of cold, anhydrous diethyl ether.

    • Causality: Diethyl ether effectively solubilizes any unreacted PPh3, OPPh3, and non-polar impurities, washing them through the filter while leaving the highly polar phosphonium salt intact on the frit[3].

Phase 4: Drying and Storage

  • Transfer the purified white powder to a pre-weighed vial.

  • Dry the solid under high vacuum at 40°C for 4 hours to remove any residual toluene or ether.

  • Store the final (6-Phthalimidohexyl)triphenylphosphonium bromide in a desiccator away from light to prevent moisture ingress.

References

  • Process for making alkyltriaryl-phosphonium compounds. Google Patents (US3334144A).
  • One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • 1,4-dihydropyridines. Google Patents (US4849436A).

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility of (6-Phthalimidohexyl)triphenylphosphonium Bromide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility challenges with (6-Phthalimidohexyl)triphenylphosphonium bromide (CAS: 4762-26-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility challenges with (6-Phthalimidohexyl)triphenylphosphonium bromide (CAS: 4762-26-9).

Because of its ability to target the highly negative mitochondrial membrane potential (-150 to -180 mV), the triphenylphosphonium (TPP+) moiety is a powerful tool in chemical biology[1]. However, the extreme lipophilicity of this cation frequently leads to precipitation, micelle formation, and assay failure when introduced into aqueous environments. This guide provides the mechanistic causality behind these issues, a validated troubleshooting framework, and a self-validating protocol to ensure reliable experimental formulation.

Causality Analysis: Why Does Precipitation Occur?

Understanding the physical chemistry of your compound is the first step to resolving formulation issues:

  • Hydrophobic Collapse: The TPP+ moiety is a bulky, delocalized lipophilic cation. While its positive charge provides some polarity, the massive hydrophobic surface area (three phenyl rings, a hexyl chain, and a phthalimide group) disrupts the hydrogen-bonding network of water.

  • The "Salting-Out" Effect: In high ionic strength buffers like PBS, the high concentration of counter-ions (Na⁺, Cl⁻, PO₄³⁻) shields the weak electrostatic repulsion between TPP+ molecules. This drives hydrophobic collapse and rapid precipitation.

  • Solvent Shift Nucleation: Rapidly adding a concentrated organic stock (e.g., DMSO) into an aqueous phase causes localized pockets of supersaturation, leading to immediate crystallization before the compound can disperse.

Quantitative Solubility Profile

The table below outlines the expected solubility limits and stability profiles for lipophilic TPP+ conjugates based on established chemical behavior[2].

Solvent SystemMax Soluble ConcentrationStability (Storage)Causality / Formulation Notes
100% DMSO (Anhydrous) ≥ 25 mg/mLHigh (>6 months at -20°C)Polar aprotic nature fully solvates the lipophilic TPP+ and phthalimide core.
100% Ethanol ~ 20 mg/mLHigh (>6 months at -20°C)Protic alternative to DMSO; highly effective for initial solvation[2].
PBS (pH 7.4) - Direct < 0.1 mg/mLN/A (Forms aggregates)High ionic strength drives hydrophobic collapse (salting-out). Do not dissolve directly.
1% DMSO in PBS (pH 7.2) ~ 0.3 - 0.5 mg/mLLow (< 24 hours at 4°C)Metastable state. Susceptible to alkaline hydrolysis; use immediately[2].
Formulation Workflow

SolubilityWorkflow Start Solid Compound (6-Phthalimidohexyl)TPP+ Br- Stock Primary Solvation Dissolve in 100% Anhydrous DMSO Start->Stock Check Visual Inspection Is solution 100% clear? Stock->Check Heat Thermal Rescue Warm to 37°C & Sonicate Check->Heat No Dilute Kinetic Trapping Dilute dropwise into PBS (Vortexing) Check->Dilute Yes Heat->Check Re-evaluate Validate Self-Validation OD600 < 0.05? Dilute->Validate Success Success Ready for Bioassay Validate->Success Yes Fail Failure Check pH or Reduce Concentration Validate->Fail No

Workflow for formulating lipophilic TPP+ conjugates in aqueous buffers.

Troubleshooting FAQs

Q: I added the powder directly to PBS and it formed a cloudy suspension. How can I rescue this? A: Do not attempt to dissolve this compound directly in aqueous buffers. The high lattice energy and lipophilicity prevent direct aqueous solvation. Rescue the suspension by adding DMSO until the solvent ratio is at least 50%, or discard the tube and start over by making a concentrated stock in 100% anhydrous DMSO or Ethanol[2].

Q: My DMSO stock is clear, but the compound crashes out immediately upon dilution into PBS. How do I prevent this? A: This is a classic case of "solvent shift precipitation." To prevent this, employ a kinetic trapping technique. Add the DMSO stock dropwise into the aqueous buffer while it is under vigorous vortexing. This rapid shear stress disperses the compound before nucleation can occur, trapping it in a metastable, fully solvated state. Ensure the final DMSO concentration remains below 1% (v/v) to maintain solubility and prevent cellular toxicity.

Q: Is the compound chemically stable once diluted in an aqueous buffer? A: Stability is highly dependent on the pH and the presence of co-solvents. Research published in demonstrates that substituted TPP+ conjugates exhibit unique instability and rapid degradation in alkaline aqueous buffers (pH 7.4 - 8.3) when DMSO is present[3]. Furthermore, the phthalimide protecting group is highly susceptible to alkaline hydrolysis (ring-opening). Solution: Always prepare aqueous working solutions immediately before your assay. Do not store the compound in aqueous/organic mixtures for longer than 24 hours[2]. Maintain the buffer pH strictly at or slightly below 7.2.

Self-Validating Protocol: Preparation of a 10 µM Aqueous Working Solution

Objective: Achieve a stable, aggregate-free 10 µM working solution in PBS from a 10 mM DMSO stock. Validation Mechanism: Spectrophotometric measurement at 600 nm (OD600) to detect colloidal scattering.

Step 1: Primary Solvation (10 mM Stock Preparation)

  • Weigh exactly 5.73 mg of (6-Phthalimidohexyl)triphenylphosphonium bromide (MW ≈ 572.5 g/mol ).

  • Add 1.0 mL of anhydrous, cell-culture grade DMSO (or Ethanol) that has been purged with an inert gas[2].

  • Vortex vigorously for 60 seconds.

  • Troubleshooting: If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Validation Check: Visually inspect the tube against a strong light source. The solution must be 100% optically clear before proceeding.

Step 2: Kinetic Trapping (Aqueous Dilution)

  • Pipette 9.99 mL of room-temperature PBS (pH 7.2) into a 15 mL conical tube.

  • Place the tube on a vortex mixer at medium-high speed.

  • While vortexing, add 10 µL of the 10 mM DMSO stock dropwise directly into the center of the liquid vortex.

  • Continue vortexing for 10 seconds to ensure immediate dispersal.

  • Causality Note: Dropwise addition under shear stress prevents local supersaturation, bypassing the nucleation phase of precipitation.

Step 3: Self-Validation (Turbidity Check)

  • Transfer 1 mL of the final working solution to a spectrophotometer cuvette.

  • Blank the instrument with a control solution (0.1% DMSO in PBS).

  • Measure the absorbance at 600 nm (OD600).

  • Pass Criteria: An OD600 < 0.05 indicates the absence of colloidal aggregates. The solution is fully solvated and ready for your biological assay.

  • Fail Criteria: If OD600 > 0.05, the compound has formed micelles or micro-precipitates. Discard the solution, verify the buffer pH, and attempt the dilution at a lower final concentration.

References
  • Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA | ACS Omega |[Link]

Sources

Optimization

Optimizing Gabriel synthesis conditions for triphenylphosphonium alkyl bromides

Welcome to the Technical Support Center for Mitochondrial Targeting Moieties (MTMs). As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Mitochondrial Targeting Moieties (MTMs). As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with synthesizing aminoalkyltriphenylphosphonium salts.

Triphenylphosphonium ( TPP+ ) alkyl bromides are highly polar, bulky, and zwitterion-like substrates. Applying the classic Gabriel synthesis to these molecules requires strict optimization to prevent side reactions like E2 elimination or ylide formation. This guide provides field-proven troubleshooting strategies, optimized protocols, and the mechanistic causality behind every experimental choice.

Reaction Workflow Visualization

Workflow A Triphenylphosphonium Alkyl Bromide C Phthalimidoalkyl- phosphonium Salt A->C SN2 Alkylation B Potassium Phthalimide (DMF, 60°C) B->C E Aminoalkyl- phosphonium Salt C->E Deprotection D Hydrazine (MeOH) or n-Butylamine (EtOH) D->E

Figure 1: Gabriel synthesis workflow for aminoalkyltriphenylphosphonium salts.

Troubleshooting Guides & FAQs

Q: Why am I seeing significant alkene byproducts during the alkylation of the bromoalkyltriphenylphosphonium salt? A: The triphenylphosphonium group is highly electron-withdrawing, which significantly increases the acidity of the α

  • and β -protons on the alkyl chain. When reacting this substrate with potassium phthalimide (a weak base, pKa ~8.3) at elevated temperatures (>100 °C), E2 elimination competes heavily with SN​2 substitution[1]. Causality & Solution: Lower the reaction temperature to 60 °C and use a highly polar aprotic solvent like Dimethylformamide (DMF). DMF effectively solvates the potassium cation but leaves the phthalimide anion "naked" and highly nucleophilic. This allows the SN​2 reaction to proceed rapidly (typically within 1 hour) before thermal elimination can occur[2].

Q: During the deprotection step, my aminoalkyltriphenylphosphonium product is co-eluting with phthalhydrazide. How can I improve purification? A: The classic Ing-Manske procedure uses hydrazine monohydrate to cleave the phthalimide, producing the desired primary amine and phthalhydrazide as a byproduct[1]. Because TPP+ salts are highly polar, they often co-precipitate or co-elute with phthalhydrazide during standard aqueous workups. Causality & Solution: Switch to the n-butylamine cleavage method. Refluxing the phthalimido intermediate with excess n-butylamine in ethanol induces ring cleavage while generating highly organic-soluble byproducts (N-butylphthalimide derivatives)[3]. This phase difference allows the polar aminoalkyltriphenylphosphonium salt to be easily isolated via aqueous extraction without phthalhydrazide contamination.

Q: Can I use direct amination with ammonia instead of the Gabriel synthesis? A: While direct amination with methanolic ammonia is possible, it frequently leads to over-alkylation, yielding a complex mixture of secondary and tertiary amines. The Gabriel synthesis enforces strict mono-alkylation due to the steric bulk of the phthalimide protecting group, ensuring high yields of the primary amine required for downstream conjugations (e.g., Mito-Metformin or TRAP1 fluorescent probes)[2][4].

Quantitative Optimization Data

The following table summarizes the mechanistic outcomes of various condition matrices, allowing you to select the optimal parameters based on your laboratory's purification capabilities.

Table 1: Condition Optimization Matrix for Gabriel Synthesis of Phosphonium Salts

Reaction StepReagent SystemTemp (°C)Time (h)Yield (%)Mechanistic Outcome & Causality
Alkylation K-Phthalimide / Neat1301.545–60High thermal stress promotes E2 elimination; lower yield for short alkyl chains[3].
Alkylation K-Phthalimide / DMF601.085–95DMF maximizes nucleophilicity; low temperature suppresses elimination pathways[2].
Deprotection Hydrazine / MeOH65 (Reflux)2.070–80Fast cleavage, but requires complex pH 10–12 workup to separate insoluble phthalhydrazide[2].
Deprotection n-Butylamine / EtOH78 (Reflux)12.085–90Slower cleavage, but transamidation byproducts are highly soluble in organic solvents, easing purification[3].

Self-Validating Experimental Protocols

Protocol A: Optimized SN​2 Alkylation (Phthalimido Intermediate Synthesis)

This protocol utilizes the DMF/60 °C matrix to maximize nucleophilic attack while suppressing elimination.

  • Preparation: In an oven-dried, one-neck round-bottom flask, dissolve the bromoalkyltriphenylphosphonium bromide (1.0 equiv, 0.5 mmol) and potassium phthalimide (1.1 equiv, 0.55 mmol) in anhydrous DMF (10 mL)[2].

  • Reaction: Stir the mixture under an argon atmosphere at 60 °C for exactly 1 hour.

    • Causality: Argon prevents oxidative degradation of the phosphonium core. Capping the temperature at 60 °C prevents the basic phthalimide from abstracting β -protons.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (DCM, 30 mL) and wash extensively with brine (3 × 30 mL) to partition the DMF and unreacted potassium phthalimide into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under vacuum to yield the phthalimidoalkyltriphenylphosphonium intermediate.

    • Validation Checkpoint: Analyze the intermediate via 31P NMR. A single peak around δ 24–25 ppm confirms an intact phosphonium core. 1H NMR should show the appearance of aromatic phthalimide protons at δ 7.7–7.9 ppm integrating to 4H relative to the 15H of the TPP+ group.

Protocol B: Deprotection via n-Butylamine Cleavage

This protocol circumvents the notoriously difficult phthalhydrazide separation by generating organic-soluble byproducts.

  • Preparation: Dissolve the phthalimido intermediate from Protocol A (1.0 equiv, 1.0 mmol) in absolute ethanol (5 mL) in a round-bottom flask.

  • Reaction: Add n-butylamine (10.0 equiv, 10 mmol) to the solution. Reflux the mixture (approx. 78 °C) until complete consumption of the starting material is observed (typically 10–12 hours)[3].

  • Workup: Partially concentrate the solvent under reduced pressure to remove excess ethanol and unreacted n-butylamine. Add deionized water (20 mL) to the residue.

  • Extraction: Filter off any precipitated solid. Extract the filtrate with DCM (3 × 20 mL). The organic-soluble N-butylphthalimide byproducts will partition into the DCM, while the highly polar aminoalkyltriphenylphosphonium bromide remains in the aqueous phase.

  • Purification: Concentrate the aqueous phase. If residual salts remain, purify the residue via amino silica gel chromatography (eluting with DCM/MeOH) to obtain the pure primary amine[2].

    • Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. The final product will appear as a bright purple spot (confirming a primary amine), whereas the starting material will be completely ninhydrin-negative.

References

  • Fine-Tuning the Biological Profile of Multitarget Mitochondriotropic Antioxidants for Neurodegenerative Diseases Source: MDPI (Pharmaceuticals) URL:[Link]

  • Source: Google Patents (EP3179994B1)
  • Development of a Fluorescence Probe for High-Throughput Screening of Allosteric Inhibitors Targeting TRAP1 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Troubleshooting

Preventing triphenylphosphine oxidation during (6-Phthalimidohexyl)triphenylphosphonium bromide preparation

Welcome to the Technical Support Center for Organophosphorus Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the quate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organophosphorus Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the quaternization of triphenylphosphine (PPh3).

The synthesis of (6-Phthalimidohexyl)triphenylphosphonium bromide via the SN2 alkylation of N-(6-bromohexyl)phthalimide with PPh3 is a fundamental reaction for generating mitochondria-targeting moieties. However, the extended reflux times required for this transformation make PPh3 highly susceptible to atmospheric oxidation. This guide provides the mechanistic causality behind this issue and field-proven, self-validating protocols to prevent and remediate triphenylphosphine oxide (OPPh3) contamination.

Mechanistic Overview: The Oxidation Trap

ReactionPathway Reagents N-(6-bromohexyl)phthalimide + PPh3 Conditions Toluene/Xylene, 110-140°C Inert Atmosphere (Ar) Reagents->Conditions Oxidation Trace O2 / Heat Reagents->Oxidation Side Reaction Product (6-Phthalimidohexyl) triphenylphosphonium bromide (Precipitates) Conditions->Product SN2 Alkylation Byproduct Triphenylphosphine Oxide (OPPh3) (Soluble) Oxidation->Byproduct

Fig 1. Divergent pathways in phosphonium salt synthesis: SN2 alkylation vs. PPh3 oxidation.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my triphenylphosphine (PPh3) oxidize so rapidly during this specific synthesis? Causality: The SN2 reaction between PPh3 and a primary alkyl bromide like N-(6-bromohexyl)phthalimide requires significant thermal energy to overcome the activation barrier, typically necessitating[1]. At these elevated temperatures (110 °C – 140 °C), PPh3 acts as a mild reducing agent. If even trace amounts of dissolved oxygen are present, the activation energy for oxidation is easily breached. The formation of the P=O bond is highly exothermic (bond dissociation energy ~544 kJ/mol), acting as an irreversible thermodynamic sink[2]. Once OPPh3 forms, it cannot be reverted under standard reaction conditions.

Q2: My product precipitates out of the toluene, but NMR shows OPPh3 contamination. Why did it co-precipitate? Causality: The standard purification logic relies on differential solubility: the ionic phosphonium salt is insoluble in non-polar solvents like toluene and crashes out, while neutral OPPh3 remains highly soluble. However, OPPh3 is a highly polar molecule (due to the P=O dipole) and an excellent hydrogen-bond acceptor. If the reaction is cooled too rapidly, or if trace moisture is present, OPPh3 can become physically trapped within the rapidly forming crystal lattice of the phosphonium salt, or it can [3].

Q3: I have a crude mixture heavily contaminated with OPPh3. How do I remove it without tedious column chromatography? Causality: You can exploit Lewis acid-base chemistry. OPPh3 acts as a strong Lewis base. By adding anhydrous Calcium Bromide (CaBr₂) or Magnesium Chloride (MgCl₂) to the crude mixture in an ethereal solvent or toluene, the metal cations coordinate with the oxygen atom of OPPh3. This forms an [4], which precipitates out of solution quantitatively, allowing you to filter away the OPPh3 waste[5].

Quantitative Data: OPPh3 Removal Strategies

Table 1: Comparison of OPPh3 Removal Methods

StrategySolvent SystemMechanism of ActionOPPh3 Removal Efficiency
Hot Filtration Toluene / XyleneDifferential solubility; phosphonium salt crashes out while OPPh3 remains dissolved.Moderate (Prone to lattice trapping)
CaBr₂ Complexation THF / TolueneLewis acid-base adduct formation; [CaBr₂(OPPh3)ₙ] precipitates as an insoluble solid.>95%[4]
MgCl₂ Complexation EtOAc / TolueneSimilar to CaBr₂, forms insoluble MgCl₂-OPPh3 complex.≥95%[4]
Trituration Cold Diethyl EtherPhysical washing of the crystal surface to dissolve trace OPPh3.High (For surface contamination only)

Self-Validating Experimental Protocols

Protocol A: Oxygen-Free Synthesis of (6-Phthalimidohexyl)triphenylphosphonium Bromide

This protocol utilizes physical exclusion of oxygen and controlled crystallization to prevent OPPh3 formation and trapping.

  • Reagent Validation: Before starting, dissolve a 10 mg sample of your PPh3 in CDCl₃ and run a ³¹P NMR.

    • Self-Validation Check: You should observe a single sharp peak at approximately -5 ppm. If a peak at +29 ppm (OPPh3) is present at >2% integration, recrystallize your PPh3 from hot isopropanol before proceeding.

  • Solvent Degassing: Transfer 50 mL of anhydrous toluene to a Schlenk flask. Sparge the solvent with ultra-pure Argon for 30 minutes, or perform three freeze-pump-thaw cycles.

  • Reaction Assembly: Under a positive flow of Argon, add 1.0 equivalent of N-(6-bromohexyl)phthalimide and 1.05 equivalents of pure PPh3 to the degassed toluene.

  • Reflux: Heat the mixture to 110 °C under Argon for 24–36 hours.

    • Self-Validation Check: The solution should transition from clear to cloudy as the insoluble phosphonium bromide salt begins to precipitate[1].

  • Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature slowly (over 2-3 hours) while stirring. Rapid cooling forces OPPh3 into the crystal lattice.

  • Isolation: Filter the white precipitate using a Schlenk frit. Wash the filter cake with 3 x 15 mL of ice-cold, dry diethyl ether to strip away any surface-bound OPPh3. Dry under high vacuum.

Protocol B: Chromatography-Free OPPh3 Rescue (CaBr₂ Method)

Use this protocol if your isolated phosphonium salt is already contaminated with OPPh3.

  • Dissolution: Dissolve the contaminated crude product in a minimal amount of a compatible solvent (e.g., a mixture of Dichloromethane and Toluene).

  • Complexation: Add 1.5 equivalents of anhydrous CaBr₂ (relative to the calculated molar amount of OPPh3 impurity) to the solution[5].

  • Precipitation: Stir vigorously at room temperature for 2 hours. The CaBr₂ will coordinate with the OPPh3, forming a dense, insoluble white precipitate[4].

    • Self-Validation Check: Take a small aliquot of the supernatant, filter it, and run a TLC (Eluent: 100% EtOAc). The highly UV-active spot corresponding to OPPh3 (R_f ~ 0.2) should be absent.

  • Filtration: Filter the mixture through a pad of Celite to remove the CaBr₂-OPPh3 complex.

  • Recovery: Concentrate the filtrate under reduced pressure to recover your highly purified (6-Phthalimidohexyl)triphenylphosphonium bromide.

PurificationWorkflow Crude Contaminated Product (Phosphonium Salt + OPPh3) Dissolve Dissolve in DCM/Toluene Add Anhydrous CaBr2 Crude->Dissolve Complex Stir 2h at RT (CaBr2-OPPh3 precipitates) Dissolve->Complex Filter Filter through Celite Complex->Filter Waste Solid Waste [CaBr2(OPPh3)n] Filter->Waste Retained on Frit Pure Concentrate Filtrate Pure Phosphonium Salt Filter->Pure Filtrate

Fig 2. Workflow for rescuing OPPh3-contaminated phosphonium salts using CaBr2 complexation.

References

  • Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(6).[Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update UK.[Link]

  • Ataman Chemicals. TPP (TRIPHENYL PHOSPHINE) Technical Data & Reactivity.[Link]

  • US Patent 4849436A. (1989). Preparation of 2-(Phthalimidoethyl)-triphenyl phosphonium bromide.

Sources

Optimization

Purification techniques for removing unreacted triphenylphosphine from TPP-hexyl-phthalimide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing triphenyl(6-phthalimidohexyl)phosphonium salts (TPP-hexyl-phthalimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing triphenyl(6-phthalimidohexyl)phosphonium salts (TPP-hexyl-phthalimide).

As a Senior Application Scientist, I frequently see workflows bottlenecked by the presence of unreacted triphenylphosphine (TPP) and its oxidized byproduct, triphenylphosphine oxide (TPPO). Because phosphonium salts behave poorly on standard silica gel, this guide provides field-proven, chromatography-free troubleshooting protocols to help you isolate high-purity products through thermodynamic and solubility-driven techniques.

Core Principles of Phosphonium Salt Purification

Before attempting any purification, it is critical to understand the physical chemistry governing your reaction mixture. TPP-hexyl-phthalimide is an ionic phosphonium salt, whereas unreacted TPP is a neutral, lipophilic molecule. We can exploit these distinct electronic properties to force a phase separation.

Quantitative Solubility Profile

Table 1: Quantitative physical properties and solubility profiles of reaction components.

ComponentMolecular WeightDipole MomentSolubility in DCMSolubility in Diethyl Ether
TPP-hexyl-phthalimide (Br⁻) ~572.5 g/mol Ionic (High)High (< 2 mL/g)Insoluble (< 0.1 mg/mL)
Triphenylphosphine (TPP) 262.29 g/mol 1.4 DHigh (< 2 mL/g)High (> 50 mg/mL)
Triphenylphosphine Oxide (TPPO) 278.28 g/mol 4.3 DHigh (< 2 mL/g)Low (~2 mg/mL)

Primary Purification Workflow

G N1 Crude Reaction Mixture (TPP-hexyl-phthalimide, TPP, TPPO) N2 Dissolution (Minimal DCM / CHCl3) N1->N2 N3 Anti-Solvent Precipitation (Dropwise into cold Diethyl Ether) N2->N3 N4 Vacuum Filtration (Büchner funnel) N3->N4 N5 Retentate (Solid) Purified TPP-hexyl-phthalimide N4->N5 Insoluble N6 Filtrate (Liquid) Unreacted TPP Waste N4->N6 Soluble

Caption: Workflow for the differential solubility purification of TPP-hexyl-phthalimide.

Troubleshooting Guides & FAQs

Q1: Why should I avoid silica gel column chromatography for purifying TPP-hexyl-phthalimide?

Application Scientist Insight: Phosphonium salts possess a permanent cationic charge. When loaded onto standard normal-phase silica gel, the cationic phosphorus center interacts strongly with the anionic silanol groups on the silica surface via ion-exchange and strong hydrogen bonding mechanisms. This causes the product to "streak" severely, leading to massive loss of yield and requiring highly polar, often impractical eluent systems to force the product off the column. Solution: Exploit differential solubility. The most effective method for isolating phosphonium salts is anti-solvent precipitation [1].

Q2: How do I completely remove unreacted Triphenylphosphine (TPP) from the crude oil?

Application Scientist Insight: Unreacted TPP is highly lipophilic and remains completely soluble in non-polar solvents, whereas your ionic TPP-hexyl-phthalimide product will not. We utilize a self-validating precipitation protocol where the phase separation visually confirms the successful isolation of the salt.

Step-by-Step Methodology: Anti-Solvent Precipitation

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the primary reaction solvent (e.g., acetonitrile or toluene).

  • Dissolution: Dissolve the resulting crude oil/solid in the absolute minimum volume of dry dichloromethane (DCM) or chloroform (CHCl₃). Causality: The high dielectric constant of DCM easily solvates the ionic lattice of the phosphonium salt.

  • Precipitation: Set up an Erlenmeyer flask containing 10–15 volumes (relative to DCM) of ice-cold diethyl ether under vigorous magnetic stirring. Add the DCM solution dropwise into the cold ether. Causality: The sudden drop in solvent polarity forces the ionic phosphonium salt to crash out as a white crystalline solid or powder, while the neutral TPP remains solvated in the ether [2].

  • Maturation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete crystallization and prevent the product from oiling out.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold diethyl ether.

  • Drying: Dry the solid under high vacuum (≤ 0.1 mbar) for 12 hours to remove residual solvent trapped in the crystal lattice.

Q3: My product is still contaminated with Triphenylphosphine Oxide (TPPO). Ether precipitation isn't removing it. What is the mechanism to scavenge TPPO?

Application Scientist Insight: If your reaction was exposed to oxygen or moisture, TPP oxidizes to TPPO. Unlike TPP, TPPO is highly polar (due to the P=O dipole) and poorly soluble in non-polar solvents like hexanes, and only moderately soluble in ether. Consequently, it often co-precipitates with your phosphonium salt. To break this co-precipitation, we leverage coordination chemistry. TPPO acts as a strong Lewis base and forms highly insoluble coordination complexes with Lewis acidic transition metals, specifically Zinc Chloride (ZnCl₂) [3].

G N1 Contaminated Product (Salt + TPPO) N2 Add ZnCl2 (in Ethanol) N1->N2 N3 Coordination [ZnCl2(TPPO)2] N2->N3 N4 Filtration N3->N4 N5 Pure Salt (Filtrate) N4->N5 Liquid N6 TPPO-Zn Complex (Solid Waste) N4->N6 Solid

Caption: Logical workflow for the chemical scavenging of TPPO using Zinc Chloride.

Step-by-Step Methodology: ZnCl₂ Complexation Protocol

  • Solvent Exchange: Dissolve the contaminated TPP-hexyl-phthalimide in a polar organic solvent such as ethanol or ethyl acetate.

  • Reagent Preparation: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.

  • Complexation: Add the ZnCl₂ solution to your product mixture at room temperature. Use a 2:1 molar ratio of ZnCl₂ relative to the estimated TPPO contamination.

  • Precipitation: Stir vigorously for 2 hours. The TPPO will coordinate with the zinc to form a highly insoluble[ZnCl₂(TPPO)₂] adduct, which precipitates as a dense white solid. Causality: The thermodynamic stability of the zinc-oxygen bond drives the equilibrium, selectively sequestering the oxide away from your cationic phosphonium salt [3].

  • Filtration: Filter the mixture through a Celite pad to remove the[ZnCl₂(TPPO)₂] complex.

  • Recovery: Concentrate the filtrate under reduced pressure to recover your highly purified TPP-hexyl-phthalimide.

Q4: The precipitated phosphonium salt is forming a sticky oil ("oiling out") instead of a filterable solid. How do I fix this?

Application Scientist Insight: "Oiling out" occurs when the product separates as a supercooled liquid phase rather than nucleating into a crystal lattice. This is typically caused by the presence of residual reaction solvents (like toluene) or adding the anti-solvent too quickly.

Troubleshooting Steps:

  • Trituration: Decant the supernatant ether. Add fresh, ice-cold hexanes or pentane to the sticky oil and vigorously scratch the inside of the flask with a glass stirring rod. The mechanical shear forces induce secondary nucleation, forcing the oil to crystallize [2].

  • Seeding: If available, add a few seed crystals of pure TPP-hexyl-phthalimide to the DCM/ether boundary during the dropwise addition to provide a nucleation site.

References

  • Gancarz, R., et al. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Molecules, 29(1), 105.[Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.[Link]

Troubleshooting

Minimizing side reactions during hydrazine deprotection of TPP-linked phthalimides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the hydrazine-mediated deprotection of triphenylphosphine (TPP)-linked phthalimides. Our goal is to equip you with the knowledge to minimize side reactions and optimize your synthetic outcomes.

The Challenge: Balancing Reactivity and Selectivity

The phthalimide group is a robust and widely used protecting group for primary amines, preventing over-alkylation and other unwanted reactions.[1][2] Its removal, a critical step to unmask the desired amine, is most commonly achieved by hydrazinolysis, a method popularized by Ing and Manske.[3] This reaction involves the nucleophilic attack of hydrazine on the phthalimide's carbonyl groups, leading to the formation of a stable phthalhydrazide byproduct and the liberation of the primary amine.[3][4]

However, the presence of a triphenylphosphine (TPP) moiety, often incorporated as part of a larger molecular construct (e.g., in phosphonium salts or as a ligand), introduces complexities. The TPP group itself can be susceptible to oxidation and other transformations, and the overall electronic and steric environment of the substrate can influence the course of the deprotection reaction. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of hydrazine deprotection of phthalimides?

A1: The reaction proceeds via a two-step nucleophilic addition-elimination pathway. Initially, hydrazine attacks one of the carbonyl carbons of the phthalimide ring. This is followed by ring opening and a subsequent intramolecular cyclization involving the second carbonyl group to form a stable, five-membered phthalhydrazide ring.[4] This process releases the desired primary amine.

Q2: Why is my deprotection reaction incomplete, even with excess hydrazine?

A2: Incomplete reactions can stem from several factors. Steric hindrance around the phthalimide group can slow down the initial nucleophilic attack. In some cases, particularly with certain substituents, an intermediate salt can form between the substrate and hydrazine, which may be less reactive.[5] Additionally, poor solubility of the starting material in the chosen solvent can limit the reaction rate.

Q3: I am observing a significant amount of a byproduct with a mass corresponding to my starting material plus water. What is it?

A3: This is likely the phthalamic acid intermediate, resulting from incomplete reaction or hydrolysis if water is present.[1] While basic hydrolysis can sometimes stall at this stage, it's less common with hydrazinolysis unless the reaction is prematurely quenched or significant water is present in the reaction mixture.

Q4: Can the triphenylphosphine (TPP) group interfere with the reaction?

A4: Yes. While TPP is generally stable under these conditions, it can be oxidized to triphenylphosphine oxide (TPPO) if air is not excluded from the reaction, especially at elevated temperatures.[6] TPPO can complicate purification.[7] Furthermore, the electronic properties of the TPP-containing moiety might influence the reactivity of the phthalimide group.

Q5: Are there milder alternatives to hydrazine for this deprotection?

A5: Yes, several alternatives exist for sensitive substrates. These include:

  • Methylamine: Can be effective, sometimes requiring aqueous conditions.[8]

  • Sodium borohydride followed by acetic acid: A two-stage, one-flask reductive method that avoids hydrazine altogether.[1][2]

  • Ethylenediamine or ethanolamine: These can be milder alternatives, though they may result in lower yields compared to hydrazine.[5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues during the deprotection of TPP-linked phthalimides.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Amine 1. Incomplete reaction due to steric hindrance or low reactivity. 2. Formation of stable intermediates (e.g., hydrazine salt).[5] 3. Degradation of the product under reaction conditions.1. Increase reaction temperature and/or time. Monitor by TLC. 2. After initial reaction with hydrazine, add a few drops of concentrated HCl to break up any salt, then continue the reaction.[5] 3. Consider a milder deprotection method (see FAQs).
Incomplete Deprotection 1. Insufficient hydrazine. 2. Poor solubility of the starting material. 3. Reaction time is too short.1. Increase the molar excess of hydrazine hydrate (typically 1.5-2 equivalents, but can be higher).[1] 2. Use a co-solvent system (e.g., THF/ethanol) to improve solubility. 3. Extend the reaction time and monitor progress carefully using TLC.
Formation of Phthalhydrazide Precipitate Complicates Work-up The phthalhydrazide byproduct is often insoluble and precipitates from the reaction mixture.[9][10]After the reaction is complete, cool the mixture and add dilute hydrochloric acid. This will dissolve the phthalhydrazide and protonate the liberated amine, facilitating separation.[1]
Presence of Triphenylphosphine Oxide (TPPO) in the Product Oxidation of the TPP moiety by atmospheric oxygen, especially at elevated temperatures.[6]1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the final product by crystallization or chromatography. Cold toluene has been shown to be effective in precipitating TPPO adducts.[7]
Side Reactions with Other Functional Groups Hydrazine is a reducing agent and can react with other sensitive functional groups in the molecule.[9][11]1. Carefully evaluate the compatibility of all functional groups with hydrazine. 2. If necessary, employ an alternative, milder deprotection method like the sodium borohydride procedure.[1][2]

Visualizing the Process

Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Product Formation Phthalimide Phthalimide Intermediate_1 Tetrahedral Intermediate Phthalimide->Intermediate_1 + NH₂NH₂ Hydrazine Hydrazine Intermediate_2 Ring-Opened Intermediate Intermediate_1->Intermediate_2 Proton Transfer Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Intramolecular Attack Primary_Amine R-NH₂ Intermediate_3->Primary_Amine Liberation Phthalhydrazide Phthalhydrazide Byproduct Intermediate_3->Phthalhydrazide Formation

Caption: Mechanism of Phthalimide Deprotection by Hydrazine.

Troubleshooting Workflow

G cluster_solutions Troubleshooting Actions start Start Deprotection check_tlc Monitor by TLC start->check_tlc incomplete Incomplete Reaction? check_tlc->incomplete side_products Side Products? check_tlc->side_products complete Reaction Complete incomplete->complete No increase_temp Increase Temp/Time incomplete->increase_temp Yes workup Proceed to Work-up side_products->workup No check_atmosphere Use Inert Atmosphere side_products->check_atmosphere Yes (TPPO?) alt_method Consider Alt. Method side_products->alt_method Yes (Other) complete->workup increase_temp->check_tlc add_hcl Add Dilute HCl increase_temp->add_hcl change_solvent Change Solvent increase_temp->change_solvent add_hcl->check_tlc change_solvent->check_tlc check_atmosphere->check_tlc

Caption: Troubleshooting Workflow for Deprotection Reactions.

Detailed Protocols

Protocol 1: Standard Hydrazinolysis

This protocol is a general starting point for the deprotection of TPP-linked phthalimides.

Materials:

  • TPP-linked N-substituted phthalimide

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol or Methanol

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Dissolve the TPP-linked phthalimide (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.[1] For reactions under an inert atmosphere, degas the solvent and purge the flask with nitrogen or argon before adding the hydrazine.

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. A white precipitate of phthalhydrazide may form.[1]

  • Cool the reaction mixture to room temperature.

  • Slowly add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated amine.[1]

  • Proceed with standard aqueous work-up and extraction to isolate the desired amine salt. The free amine can be obtained by subsequent basification and extraction.

Protocol 2: Reductive Deprotection (Hydrazine-Free)

This method is a milder alternative, suitable for substrates with hydrazine-sensitive functional groups.[1][2]

Materials:

  • TPP-linked N-substituted phthalimide

  • Sodium borohydride (NaBH₄)

  • Isopropanol

  • Acetic acid

  • Standard laboratory glassware

Procedure:

  • Dissolve the TPP-linked phthalimide (1 equivalent) in isopropanol.

  • Add sodium borohydride (excess) portion-wise to the solution at room temperature.

  • Stir the mixture until the phthalimide is consumed, as indicated by TLC.

  • Carefully add acetic acid to quench the excess NaBH₄ and facilitate the release of the primary amine.

  • Proceed with an appropriate aqueous work-up to isolate the product.

References

  • Gabriel synthesis - Grokipedia. (n.d.).
  • Gabriel Synthesis: Alkyl Halide to Primary Amine - OrgoSolver. (n.d.).
  • Removal of Azide Protection in the Identification and Development of a Manufacturing Process to Amlodipine - SCI. (n.d.).
  • Gabriel Synthesis - J&K Scientific LLC. (2026, February 23).
  • Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines - Benchchem. (n.d.).
  • Phthalimides - Organic Chemistry Portal. (n.d.).
  • Gabriel synthesis - Wikipedia. (n.d.). Retrieved April 4, 2026, from [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. (2018, January 31). Retrieved April 4, 2026, from [Link]

  • Hydrazine#Deprotection_of_phthalimides - chemeurope.com. (n.d.). Retrieved April 4, 2026, from [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.). Retrieved April 4, 2026, from [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC. (2021, December 29). Retrieved April 4, 2026, from [Link]

  • Deprotection aaa aaa aaa aaa aaa - ResearchGate. (2022, July 19). Retrieved April 4, 2026, from [Link]

  • Triphenylphosphine - Organic Chemistry Portal. (n.d.). Retrieved April 4, 2026, from [Link]

  • 1 - Supporting Information. (n.d.). Retrieved April 4, 2026, from [Link]

  • Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC. (n.d.). Retrieved April 4, 2026, from [Link]

  • triphenylphosphine as a stabilizer in polymer systems - BDMAEE. (2025, June 20). Retrieved April 4, 2026, from [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | ACS Omega - ACS Publications. (2021, May 19). Retrieved April 4, 2026, from [Link]

  • Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. (n.d.). Retrieved April 4, 2026, from [Link]

  • Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions - ResearchGate. (n.d.). Retrieved April 4, 2026, from [Link]

  • Hydrazine-sensitive thiol protecting group for peptide and protein chemistry - PubMed. (2011, February 18). Retrieved April 4, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved April 4, 2026, from [Link]

  • Highly sensitive determination of hydrazine ion by ion-exclusion chromatography with ion-exchange enhancement of conductivity detection - PubMed. (2004, June 11). Retrieved April 4, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

(6-Phthalimidohexyl)triphenylphosphonium bromide vs (4-Phthalimidobutyl)triphenylphosphonium bromide targeting efficiency

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating triphenylphosphonium (TPP) chain lengths for mitochondrial targeting. Executive Summary The triphenylphosphonium (...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating triphenylphosphonium (TPP) chain lengths for mitochondrial targeting.

Executive Summary

The triphenylphosphonium (TPP) cation is the gold standard for delivering small molecules, fluorophores, and therapeutic payloads (such as PROTACs and antioxidants) to the mitochondrial matrix. When designing these targeted chimeras, the phthalimide moiety serves as a robust protecting group for the primary amine, allowing for seamless downstream conjugation via Gabriel synthesis.

However, the choice of the alkyl linker—specifically between a butyl (C4) and hexyl (C6) chain—fundamentally dictates the thermodynamic uptake and toxicological profile of the resulting probe. This guide provides an authoritative comparison of (6-Phthalimidohexyl)triphenylphosphonium bromide and (4-Phthalimidobutyl)triphenylphosphonium bromide , detailing the causality behind their targeting efficiencies and providing self-validating protocols for empirical testing.

Mechanistic Grounding: The Nernstian Drive & Lipophilicity

The accumulation of TPP-based compounds is driven by the highly negative mitochondrial membrane potential (ΔΨm, typically -160 to -180 mV). According to the Nernst equation, every 60 mV of potential difference drives a 10-fold accumulation of a monovalent cation, theoretically allowing for a 1,000-fold concentration of TPP within the matrix[1].

However, the thermodynamic driving force is gated by a kinetic and structural barrier: the highly hydrophobic inner mitochondrial membrane (IMM).

  • C4-TPP (Butyl): Possesses lower lipophilicity (logP). It crosses the IMM more slowly, resulting in moderate accumulation, but exhibits minimal disruption to the lipid bilayer.

  • C6-TPP (Hexyl): Hits a lipophilic "sweet spot." The extended carbon chain lowers the activation energy required to partition into the IMM, resulting in rapid, high-efficiency matrix accumulation. However, excessive lipophilicity (e.g., C8 or C10 chains) acts as a detergent, causing proton leak and uncoupling oxidative phosphorylation [2].

Mechanism Cyto Cytosol (-30 to -60 mV) IMM Inner Mitochondrial Membrane (Lipophilic Barrier) Cyto->IMM Alkyl Chain Insertion Matrix Mitochondrial Matrix (-160 to -180 mV) IMM->Matrix ΔΨm Driven Accumulation C4 C4-TPP (Butyl) Moderate logP C4->IMM C6 C6-TPP (Hexyl) Optimal logP C6->IMM

Fig 1: Mechanism of ΔΨm-driven TPP accumulation and the role of alkyl chain lipophilicity.

Comparative Performance Data

The targeting efficiency of a TPP-linker cannot be evaluated in a vacuum; it must be weighed against its potential to induce mitochondrial toxicity. Studies have shown that TPP+ conjugates can uncouple mitochondrial oxidative phosphorylation, a phenomenon heavily dependent on the lipophilicity of the linker[3]. Molecular dynamics and empirical assays confirm that absolute IC50 values decrease (indicating higher toxicity) with increased alkyl chain length[4].

Table 1: Quantitative Comparison of Phthalimide-TPP Derivatives

Parameter(4-Phthalimidobutyl)TPP Bromide(6-Phthalimidohexyl)TPP Bromide
Alkyl Chain Length Butyl (C4)Hexyl (C6)
Estimated LogP (Lipophilicity) ~1.8~2.7
Mitochondrial Accumulation Moderate (100–500 fold)High (500–1000+ fold)
Membrane Disruption Risk LowModerate
Uncoupling Toxicity (IC50) Higher IC50 (Less toxic)Lower IC50 (More toxic at high doses)
Ideal Application Highly sensitive cell lines, prolonged assaysStandard robust targeting, rapid accumulation

Self-Validating Experimental Protocols

To objectively select the correct linker for your specific cell line or payload, you must employ a self-validating experimental system. This requires orthogonal validation: proving that the compound accumulates in the matrix (Protocol 1) without destroying the membrane potential that drives it (Protocol 2).

Workflow S1 1. Cell Incubation (C4 vs C6 TPP) S2 2. Subcellular Fractionation (Isolate Mitochondria) S1->S2 S4 4. TMRM Assay (Assess Uncoupling/Toxicity) S1->S4 S3 3. LC-MS/MS (Quantify Matrix Uptake) S2->S3 S5 5. Targeting Efficiency Index (Uptake vs Toxicity) S3->S5 S4->S5

Fig 2: Self-validating workflow for assessing mitochondrial targeting efficiency and toxicity.

Protocol 1: Subcellular Fractionation and LC-MS/MS Quantification
  • Objective: To empirically determine the mitochondrial accumulation ratio.

  • Causality: Relying solely on whole-cell fluorescence (if using a fluorescent derivative) conflates non-specific endosomal trapping with true mitochondrial matrix accumulation. Subcellular fractionation followed by LC-MS/MS provides absolute quantification of the TPP-phthalimide precursor.

  • Step-by-Step Methodology:

    • Incubation: Plate target cells (e.g., HeLa or primary neurons) and incubate with 1 µM of either C4- or C6-Phthalimido-TPP bromide for 2 hours.

    • Fractionation: Lyse cells using a Dounce homogenizer in an isotonic sucrose buffer (250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) to prevent osmotic swelling and bursting of mitochondria. Centrifuge at 1,000 x g for 10 min to remove nuclei, then centrifuge the supernatant at 10,000 x g for 15 min to pellet the heavy membrane fraction (mitochondria).

    • Extraction & LC-MS/MS: Extract the mitochondrial pellet in 80% acetonitrile. Quantify the intact phthalimide-TPP cation using LC-MS/MS in MRM (Multiple Reaction Monitoring) mode. Normalize the mass of the detected compound to the total mitochondrial protein content (via BCA assay).

Protocol 2: TMRM Potentiometric Assay for Uncoupling
  • Objective: To validate that the chosen alkyl linker does not induce toxic proton leak.

  • Causality: Highly lipophilic TPP derivatives act as mild detergents, disrupting the IMM and uncoupling oxidative phosphorylation. We use Tetramethylrhodamine methyl ester (TMRM), a potentiometric dye, to ensure the ΔΨm remains intact. If the TPP compound is toxic, it will collapse the potential, and TMRM fluorescence will drop.

  • Step-by-Step Methodology:

    • Co-incubation: Load cells with 50 nM TMRM and varying concentrations (0.1 µM, 1 µM, 5 µM, 10 µM) of the TPP compound for 45 minutes.

    • Positive Control: Treat a separate well with 10 µM FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone), a known potent uncoupler, to establish the baseline for complete membrane depolarization.

    • Measurement: Monitor fluorescence via flow cytometry or a microplate reader (Ex/Em 540/590 nm). A significant drop in signal relative to the vehicle control indicates that the specific TPP chain length is compromising membrane integrity at that dosage.

Downstream Applications: Phthalimide Deprotection

It is critical to note that both (6-Phthalimidohexyl)TPP and (4-Phthalimidobutyl)TPP are precursors. The phthalimide group is biologically inert and must be removed to yield the reactive primary amine.

  • Deprotection Chemistry: The standard method utilizes Hydrazine hydrate (NH₂NH₂) in ethanol under reflux (Gabriel synthesis deprotection). This yields (6-aminohexyl)triphenylphosphonium bromide or (4-aminobutyl)triphenylphosphonium bromide.

  • Conjugation: The resulting primary amine can be reacted with NHS-esters or carboxylic acids (using EDC/NHS coupling) to attach your ultimate payload, such as a target protein degrader (PROTAC) or a radical scavenger (e.g., creating MitoE derivatives) [5].

Conclusion & Selection Matrix

  • Select (6-Phthalimidohexyl)triphenylphosphonium bromide when your priority is maximizing the absolute concentration of the payload inside the mitochondria. It is the industry standard for robust cell lines and rapid accumulation assays.

  • Select (4-Phthalimidobutyl)triphenylphosphonium bromide when working with highly sensitive primary cells (e.g., cardiomyocytes, neurons) or conducting prolonged longitudinal assays where minimizing baseline mitochondrial uncoupling is paramount.

References

  • Kulkarni, C. A., et al. (2021). "A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation." Journal of Medicinal Chemistry. URL:[Link]

  • Khailova, L. S., et al. (2015). "Uncoupling and toxic action of alkyltriphenylphosphonium cations on mitochondria and the bacterium Bacillus subtilis as a function of alkyl chain length." Biochemistry. URL:[Link]

  • Zielonka, J., et al. (2017). "Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications." Chemical Reviews. URL:[Link]

  • Lin, et al. (2021). "Alkyl vs Aryl modular modification on mitochondrial uptake on triphenylphosphonium delivery vectors: A comparative analysis." RSC Chemical Biology. URL:[Link]

  • Jameson, V. J. A., et al. (2015). "Synthesis of triphenylphosphonium vitamin E derivatives as mitochondria-targeted antioxidants." Bioorganic & Medicinal Chemistry. URL:[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of (6-Phthalimidohexyl)triphenylphosphonium Bromide: A Comparative Guide

Introduction & Mechanistic Rationale (6-Phthalimidohexyl)triphenylphosphonium bromide is a critical bifunctional intermediate widely utilized in the synthesis of mitochondria-targeted therapeutics and chemical probes. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(6-Phthalimidohexyl)triphenylphosphonium bromide is a critical bifunctional intermediate widely utilized in the synthesis of mitochondria-targeted therapeutics and chemical probes. The molecule consists of three distinct functional domains: a lipophilic triphenylphosphonium (TPP) cation that drives mitochondrial accumulation, a hexyl alkyl spacer, and a phthalimide-protected terminal amine.

For analytical chemists and drug development professionals, characterizing this compound via tandem mass spectrometry (MS/MS) requires a deep understanding of gas-phase ion chemistry. Because the TPP group possesses a permanent, localized positive charge, it exhibits near 100% ionization efficiency in positive electrospray ionization (ESI+) mode. This fixed-charge localization inherently drives charge-remote fragmentation (CRF) pathways, enhancing detection limits by up to two orders of magnitude compared to uncharged analogs[1].

The strategic use of the phthalimide protecting group is not merely a synthetic convenience; it fundamentally improves MS/MS spectral clarity. By neutralizing the gas-phase basicity of the terminal amine, the phthalimide group prevents competitive protonation, ensuring that the fixed charge on the phosphorus atom exclusively dictates the fragmentation hierarchy.

Comparative MS Performance Analysis

To objectively evaluate the analytical performance of the phthalimide-protected variant, we must compare it against common alternatives: the free amine ((6-Aminohexyl)TPP) and the Boc-protected amine ((6-Boc-aminohexyl)TPP).

Performance Comparison Table
Compound VariantPrecursor Ion (m/z)Key Diagnostic Fragments (m/z)LC Stability (in 0.1% FA)MS/MS Spectral ComplexityCausality of Spectral Behavior
(6-Phthalimidohexyl)TPP 492.2262.1, 183.1, 146.0ExcellentLow (Highly Predictable)Neutralized amine basicity forces pure charge-remote and P-C cleavage pathways.
(6-Boc-aminohexyl)TPP 462.3262.1, 183.1, 362.2ModerateModerateGas-phase loss of the Boc group (isobutylene + CO2, -100 Da) dominates low-CE spectra, masking structural linker data.
(6-Aminohexyl)TPP 362.2262.1, 183.1ExcellentHighFree amine sequesters protons, creating doubly charged species [M+H]2+ and inducing complex charge-directed cleavages.

Fragmentation Pathway Logic

Under Collision-Induced Dissociation (CID), the fragmentation of (6-Phthalimidohexyl)TPP follows a highly reproducible, thermodynamically driven sequence:

  • P-C Bond Cleavage (m/z 262.1): The most labile bond under low-to-medium collision energies (CE) is the bond between the phosphorus atom and the hexyl chain. Heterolytic cleavage leaves the positive charge on the triphenylphosphine moiety, generating the hallmark m/z 262.1 ion[2].

  • Loss of Benzene (m/z 183.1): As collision energy increases, the m/z 262.1 ion undergoes a secondary fragmentation, losing a neutral benzene ring (78 Da) to form the diphenylphosphonium cation at m/z 183.1[2].

  • Phthalimide Neutral Losses: The N-substituted phthalimide moiety undergoes classical high-energy cleavages, including the diagnostic neutral loss of carbon monoxide (CO) and the formation of the intact phthalimide fragment at m/z 146.0[3].

Frag_Logic Precursor Precursor Ion [C32H31NO2P]+ m/z 492.2 TPP_Ion Triphenylphosphonium [Ph3P•]+ m/z 262.1 Precursor->TPP_Ion P-C Cleavage (Low/Med CE) Phthal_Ion Phthalimide Fragment [C8H4NO2]+ m/z 146.0 Precursor->Phthal_Ion N-C Cleavage (High CE) CRF_Alkyl Charge-Remote Alkyl Fragments (Δ 14 Da series) Precursor->CRF_Alkyl Alkyl Chain Cleavage Ph2P_Ion Diphenylphosphonium [Ph2P]+ m/z 183.1 TPP_Ion->Ph2P_Ion Loss of Benzene (-78 Da)

Fig 1. Primary CID fragmentation pathways of (6-Phthalimidohexyl)triphenylphosphonium.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . By monitoring the intrinsic thermodynamic ratio of the TPP fragments, researchers can verify instrument calibration in real-time.

Step 1: Sample Preparation
  • Dilution: Prepare a 100 nM solution of the compound in 50:50 Acetonitrile:Water.

  • Additive: Add 0.1% Formic Acid (FA). Causality Note: Although the TPP cation is permanently charged and does not require protonation for ionization, 0.1% FA is critical to suppress secondary interactions between the basic phthalimide oxygens and residual silanol groups on the LC column, ensuring sharp chromatographic peaks.

Step 2: ESI Source Optimization
  • Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

Step 3: CID Fragmentation & The Self-Validating Ratio
  • Isolation: Isolate the precursor mass m/z 492.2 using a 1.0 Da quadrupole window.

  • Collision Gas: Use Argon rather than Nitrogen. Argon's higher atomic mass provides more efficient kinetic energy transfer during CID, which is necessary to crack the rigid phthalimide ring structure.

  • Energy Sweep: Apply a Normalized Collision Energy (NCE) ramp from 20 to 45 eV.

  • Self-Validation Check: At exactly 35 eV, extract the ion chromatograms for m/z 262.1 and m/z 183.1. The ratio of [262.1]/[183.1] should remain constant (typically around 3:1 depending on the specific collision cell geometry). If this ratio deviates significantly, it indicates that the collision cell pressure is drifting or the quadrupole mass axis requires recalibration.

MS_Workflow A 1. Sample Prep 100 nM in 50% ACN 0.1% FA B 2. ESI+ Infusion Flow: 5 µL/min Capillary: 3.0 kV A->B C 3. Quad Isolation m/z 492.2 Window: 1.0 Da B->C D 4. CID Fragmentation NCE: 20-45 eV Argon Collision Gas C->D E 5. TOF Detection Mass Range: 50-600 Res: >70,000 D->E

Fig 2. Step-by-step LC-MS/MS experimental workflow for TPP derivative analysis.

References

  • Charge-remote fragmentation during FAB-CAD-B/E linked-scan mass spectrometry of aminoethyl-triphenylphosphonium derivatives of f
  • Quaternary Triphenylphosphonium Compounds: A New Class of Environmental Pollutants.
  • Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry.

Sources

Validation

A Researcher's Guide to In Vitro Validation of Mitochondrial Uptake for Hexyl-TPP Derivatives

For researchers and drug development professionals, the mitochondrion represents a tantalizing target for therapeutic intervention. Its central role in cellular metabolism, apoptosis, and signaling makes it a focal point...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the mitochondrion represents a tantalizing target for therapeutic intervention. Its central role in cellular metabolism, apoptosis, and signaling makes it a focal point for treating a spectrum of diseases, from neurodegenerative disorders to cancer.[1][2] One of the most effective strategies for delivering bioactive molecules to this organelle is by conjugating them to a lipophilic cation, most notably the triphenylphosphonium (TPP) moiety.[3][4] The hexyl-TPP derivatives, a specific class of these molecules, leverage a hexyl carbon chain to modulate lipophilicity, a critical factor influencing mitochondrial accumulation.[4]

This guide provides a comprehensive comparison of in vitro methods to validate and quantify the mitochondrial uptake of hexyl-TPP derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that the described workflows are self-validating and robust.

The Principle: How TPP+ Hacks Mitochondrial Entry

The accumulation of hexyl-TPP derivatives within mitochondria is not an active transport process but rather a physicochemical phenomenon governed by the large mitochondrial membrane potential (ΔΨm).[3][4] The mitochondrial matrix is significantly more negatively charged (around -180 mV) compared to the cytoplasm, creating a strong electrochemical gradient.[5] As lipophilic cations, TPP derivatives can permeate cellular and mitochondrial membranes. Driven by the Nernst equation, they accumulate against their concentration gradient inside the negatively charged matrix.[3] The hydrophobicity, influenced by the hexyl chain and the overall structure, is a key determinant of how efficiently the molecule partitions into the lipid bilayer and, consequently, its rate of uptake.[6][7]

Method 1: Qualitative & Semi-Quantitative Analysis via Confocal Microscopy

Confocal microscopy is the workhorse for initial validation, providing direct visual evidence of mitochondrial localization. This method relies on co-staining cells with a known mitochondria-specific fluorescent dye and observing the spatial overlap with the signal from a fluorescently-tagged hexyl-TPP derivative or an antibody against it.

Causality Behind Experimental Choices:
  • MitoTracker™ Dyes : We choose MitoTracker™ dyes because they are lipophilic cations that, like TPP, accumulate in mitochondria based on membrane potential.[8][9] Some variants, like MitoTracker™ Red CMXRos, contain a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, ensuring the stain is retained even after cell fixation and permeabilization.[9][10] This is critical for robust immunofluorescence protocols.

  • Colocalization Analysis : Simple visual overlap can be misleading. We employ Pearson's Correlation Coefficient (PCC) as a statistical measure of colocalization.[11][12] PCC assesses the linear relationship between the pixel intensities of the two fluorescence channels, providing a more objective measure of codistribution.[12]

Experimental Protocol: Live-Cell Imaging & Colocalization
  • Cell Culture : Plate cells (e.g., HeLa or a cell line relevant to the research) on glass-bottom confocal dishes and culture to 60-70% confluency.

  • Hexyl-TPP Derivative Incubation : Treat cells with the fluorescent hexyl-TPP derivative at a predetermined concentration and incubate for a specified time (e.g., 1-4 hours) under normal culture conditions.

  • Mitochondrial Staining : In the final 30 minutes of the derivative incubation, add MitoTracker™ Red CMXRos (working concentration 100-500 nM) to the culture medium.[8][13]

  • Washing : Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye and compound.[10]

  • Imaging : Immediately image the live cells using a confocal microscope. Acquire images sequentially for the hexyl-TPP derivative (e.g., green channel) and MitoTracker™ (red channel).

  • Image Analysis :

    • Define a region of interest (ROI) for several individual cells.

    • Using image analysis software (e.g., ImageJ with the JaCoP plugin, or commercial software), calculate the Pearson's Correlation Coefficient (PCC) for the green and red channels within the ROI. A PCC value > 0.5 is generally considered to represent good colocalization.[12][14]

G cluster_prep Cell Preparation cluster_treat Treatment & Staining cluster_acq Image Acquisition & Analysis P1 Plate cells on confocal dish P2 Culture to 60-70% confluency P1->P2 T1 Incubate with Hexyl-TPP Derivative P2->T1 T2 Add MitoTracker™ Red (last 30 min) T1->T2 A1 Wash cells (2x) T2->A1 A2 Confocal Imaging (Live Cells) A1->A2 A3 Calculate Pearson's Correlation Coefficient A2->A3

Caption: Workflow for confocal microscopy colocalization analysis.

Method 2: Verifying Dependence on Mitochondrial Membrane Potential

A critical self-validating step is to demonstrate that the uptake of your hexyl-TPP derivative is dependent on the mitochondrial membrane potential (ΔΨm). This is achieved by using a mitochondrial uncoupler, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which dissipates the proton gradient across the inner mitochondrial membrane, thereby collapsing ΔΨm.[15]

Experimental Protocol: The CCCP Challenge

This protocol is an extension of Method 1.

  • Prepare Four Groups of Cells :

    • Group A: Untreated (Control)

    • Group B: Treated with Hexyl-TPP derivative only

    • Group C: Treated with CCCP only (e.g., 10-50 µM for 30-60 minutes)[15]

    • Group D: Pre-treated with CCCP, then treated with Hexyl-TPP derivative.

  • Staining and Imaging : For qualitative assessment, stain all groups with a ΔΨm-sensitive dye like JC-1 or TMRM.[4][15] JC-1 is particularly useful as it forms red aggregates in healthy, polarized mitochondria and exists as green monomers in the cytoplasm and in depolarized mitochondria.[16][17]

  • Analysis :

    • Fluorescence Microscopy/Plate Reader : In Group D, a significant reduction in the accumulation of the hexyl-TPP derivative compared to Group B confirms its ΔΨm-dependent uptake. For JC-1, a shift from red to green fluorescence in CCCP-treated cells (Groups C and D) confirms mitochondrial depolarization.[17][18]

    • Quantitative Analysis : This principle can also be applied as a control for the LC-MS/MS method described next.

G cluster_0 Experimental Setup cluster_1 Expected Outcome Start Cultured Cells B Hexyl-TPP Derivative Start->B D CCCP Pre-treatment + Hexyl-TPP Derivative Start->D ResB High Mitochondrial Accumulation B->ResB ΔΨm Intact ResD Low/No Mitochondrial Accumulation D->ResD ΔΨm Dissipated

Caption: Logic diagram for the CCCP mitochondrial uncoupler experiment.

Method 3: Absolute Quantification via LC-MS/MS

While microscopy provides spatial information, it is not truly quantitative. To determine the absolute amount of a hexyl-TPP derivative that has accumulated within mitochondria, biochemical fractionation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[19][20][21] This technique offers unparalleled sensitivity and specificity.[19][22]

Causality Behind Experimental Choices:
  • Mitochondrial Isolation : A clean and efficient mitochondrial isolation is paramount. We describe a method using digitonin or saponin for selective plasma membrane permeabilization, followed by differential centrifugation.[23] These detergents are chosen for their high affinity for cholesterol, which is abundant in the plasma membrane but less so in mitochondrial membranes, allowing for selective permeabilization.[23][24] However, it's crucial to titrate the detergent concentration to avoid damaging the mitochondria.[24]

  • LC-MS/MS : This analytical technique is chosen for its ability to precisely measure the mass-to-charge ratio of the target molecule, allowing for its unambiguous identification and quantification even in complex biological matrices like a mitochondrial lysate.[19][25]

Experimental Protocol: Mitochondrial Isolation and LC-MS/MS Quantification
  • Cell Treatment : Culture a large number of cells (e.g., in 15 cm dishes) and treat with the hexyl-TPP derivative as previously described. Include a control group treated with CCCP.

  • Cell Harvesting : Harvest cells by trypsinization, wash with cold PBS, and obtain a cell pellet by centrifugation.

  • Plasma Membrane Permeabilization : Resuspend the cell pellet in a small volume of ice-cold mitochondrial isolation buffer containing a carefully titrated concentration of digitonin or saponin. Incubate on ice for a short period (e.g., 10 minutes).

  • Homogenization : Gently homogenize the cell suspension using a Dounce homogenizer to release the mitochondria from the permeabilized cells.

  • Differential Centrifugation :

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 10,000 x g for 15 min at 4°C) to pellet the mitochondria.

    • Wash the mitochondrial pellet once with isolation buffer to remove cytosolic contamination.

  • Sample Preparation for LC-MS/MS :

    • Lyse the mitochondrial pellet.

    • Perform protein precipitation (e.g., with cold acetonitrile) to remove proteins that can interfere with the analysis.[21]

    • Centrifuge and collect the supernatant containing the hexyl-TPP derivative.

  • LC-MS/MS Analysis : Analyze the supernatant using a validated LC-MS/MS method. Create a standard curve using known concentrations of the hexyl-TPP derivative to enable absolute quantification.[20][21]

  • Data Normalization : Quantify the protein content of the mitochondrial lysate (e.g., using a BCA assay) and express the results as pmol of compound per mg of mitochondrial protein.

G P1 Treated Cell Pellet P2 Permeabilize with Digitonin/Saponin P1->P2 P3 Dounce Homogenize P2->P3 P4 Low-Speed Spin (Pellet Nuclei) P3->P4 P5 High-Speed Spin (Pellet Mitochondria) P4->P5 P6 Wash Mitochondrial Pellet P5->P6 P7 Lyse & Protein Precipitate P6->P7 P8 LC-MS/MS Analysis P7->P8 P9 Normalize to Protein Content P8->P9

Caption: Workflow for mitochondrial isolation and LC-MS/MS analysis.

Data Summary & Method Comparison

To effectively compare hexyl-TPP derivatives or treatment conditions, data should be summarized in clear, structured tables.

Table 1: Hypothetical Colocalization Data for Hexyl-TPP Derivatives

DerivativeMean Pearson's Coefficient (PCC) ± SDQualitative Assessment
Hexyl-TPP-Fluorophore A0.82 ± 0.07Strong Colocalization
Hexyl-TPP-Fluorophore B0.61 ± 0.12Moderate Colocalization
Control Fluorophore0.15 ± 0.09No Colocalization

Table 2: Hypothetical LC-MS/MS Quantification of Mitochondrial Uptake

DerivativeConditionMitochondrial Conc. (pmol/mg protein) ± SD
Hexyl-TPP-AStandard150.4 ± 18.2
Hexyl-TPP-A+ CCCP12.1 ± 3.5
Hexyl-TPP-BStandard95.7 ± 11.6
Hexyl-TPP-B+ CCCP8.9 ± 2.1

Table 3: Comparison of In Vitro Validation Methods

FeatureConfocal MicroscopyMitochondrial Uncoupler AssayLC-MS/MS
Primary Output Visual localization, PCCFunctional dependenceAbsolute concentration
Quantification Semi-quantitativeIndirectly quantitativeAbsolute
Throughput Moderate to High[11]High (plate-reader)Low to Moderate
Key Advantage Provides spatial contextConfirms mechanism of uptakeGold standard for quantification
Key Limitation Not truly quantitativeDoes not measure amountNo spatial information
Expertise Level IntermediateIntermediateHigh

Conclusion

Validating the mitochondrial uptake of hexyl-TPP derivatives requires a multi-faceted approach. The journey begins with the compelling visual evidence from confocal microscopy, which establishes spatial colocalization. This is then critically validated by demonstrating the uptake's dependence on the mitochondrial membrane potential using uncouplers like CCCP. Finally, for definitive and translatable data, LC-MS/MS provides the absolute quantification of compound accumulation within the mitochondrial compartment. By integrating these methods, researchers can build a robust and undeniable case for the mitochondrial targeting of their novel therapeutic agents, paving the way for the next generation of mitochondria-targeted drugs.

References

  • A high-throughput colocalization pipeline for quantification of mitochondrial targeting across different protein types - PMC. (n.d.). National Center for Biotechnology Information.
  • Functional Imaging of Mitochondria in Saponin-permeabilized Mice Muscle Fibers. (n.d.). Journal of Biological Chemistry.
  • Mitochondrial respiration and H2O2 emission in saponin-permeabilized murine diaphragm fibers: optimization of fiber separation and comparison to limb muscle. (2018). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.
  • Protocol for Emulate Organ-Chips: Live Staining of Mitochondria Using MitoTracker® Fluorescent Dyes. (2019). Emulate Bio.
  • Labeling mitochondria with MitoTracker dyes. (2011). Cold Spring Harbor Protocols.
  • Saponin-permeabilization is not a viable alternative to isolated mitochondria for assessing oxidative metabolism in hibernation. (2015). Biology Open.
  • Saponin-permeabilization is not a viable alternative to isolated mitochondria for assessing oxidative metabolism in hibernation - PMC. (2015). National Center for Biotechnology Information.
  • New Algorithm to Determine True Colocalization in Combination with Image Restoration and Time-Lapse Confocal Microscopy to Map Kinases in Mitochondria. (2013). PLOS ONE.
  • MitoTracker® Red CMXRos Mitochondrial Probe Instructions for Use. (2005). Cambrex Bio Science Walkersville, Inc.
  • Can I use saponin to permeabilize cell to measure mitochondrial respiration? (2021). ResearchGate.
  • Can anybody give me protocol for mitochondria staining using mitotracker? (2013). ResearchGate.
  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC. (2019). National Center for Biotechnology Information.
  • MitoTracker® Mitochondrion-Selective Probes. (2008). Thermo Fisher Scientific.
  • Measuring Mitochondrial Membrane Potential with a Tetraphenylphosphonium-Selective Electrode. (2015). Current Protocols in Toxicology.
  • New Algorithm to Determine True Colocalization in Combination with Image Restoration and Time-Lapse Confocal Microscopy to Map Kinases in Mitochondria - PMC. (2013). National Center for Biotechnology Information.
  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC. (2018). National Center for Biotechnology Information.
  • Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer. (n.d.). Revvity.
  • JC-1 Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences.
  • Mitochondrial Membrane Potential Assay Kit(with JC-1). (n.d.). Elabscience.
  • Unique Triphenylphosphonium Derivatives for Enhanced Mitochondrial Uptake and Photodynamic Therapy. (2017). Bioconjugate Chemistry.
  • Co‐localization and mitochondrial targeting. a, c) Confocal laser... (n.d.). ResearchGate.
  • A High-Throughput Colocalization Pipeline for Quantification of Mitochondrial Targeting across Different Protein Types. (2023). ACS Synthetic Biology.
  • JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850). (n.d.). Abcam.
  • Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. (2025). MDPI.
  • Challenges in mitochondrial profiling during pre-clinical studies. (2023). ResearchGate.
  • Real‐time measurement of uptake of TPP‐conjugated compounds by... (n.d.). ResearchGate.
  • Enabling Mitochondrial Uptake of Lipophilic Dications Using Methylated Triphenylphosphonium Moieties. (2019). Inorganic Chemistry.
  • Selective and reversible disruption of mitochondrial inner membrane protein complexes by lipophilic cations. (2022). bioRxiv.
  • Unique Triphenylphosphonium Derivatives for Enhanced Mitochondrial Uptake and Photodynamic Therapy. (2017). Bioconjugate Chemistry.
  • Circumventing challenges in mitochondrial targeting for cancer treatment: leveraging nanoplatforms for effective solutions. (2023). Materials Advances.
  • Advancements in mitochondrial-targeted nanotherapeutics: overcoming biological obstacles and optimizing drug delivery - PMC. (2024). National Center for Biotechnology Information.
  • Targeting mitochondrial quality control: new therapeutic strategies for major diseases - PMC. (2024). National Center for Biotechnology Information.
  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks.
  • Liquid Chromatography-Tandem Mass Spectrometry Method Development and Validation for the Determination of a New Mitochondrial Antioxidant in Mouse Liver and Cerebellum, Employing Advanced Chemometrics - PMC. (2025). National Center for Biotechnology Information.
  • Quantitation and metabolism of mitoquinone, a mitochondria-targeted antioxidant, in rat by liquid chromatography/tandem mass spectrometry. (2007). Rapid Communications in Mass Spectrometry.
  • Circumventing challenges in mitochondrial targeting for cancer treatment: leveraging nanoplatforms for effective solutions. (2023). ResearchGate.
  • A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism. (2020). Redox Biology.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters Corporation.

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Comparative

Comparing linker lengths in triphenylphosphonium-based mitochondrial targeting vectors

Engineering Mitochondrial Delivery: A Comparative Guide to Triphenylphosphonium (TPP) Linker Lengths Mitochondrial dysfunction is a core pathology in numerous degenerative diseases and cancers. In drug development, deliv...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Mitochondrial Delivery: A Comparative Guide to Triphenylphosphonium (TPP) Linker Lengths

Mitochondrial dysfunction is a core pathology in numerous degenerative diseases and cancers. In drug development, delivering therapeutics directly to the mitochondrial matrix requires overcoming highly selective lipid bilayers. The triphenylphosphonium (TPP+) cation has long served as the "gold standard" delivery vector[1]. Because of its delocalized positive charge and lipophilic nature, TPP+ utilizes the steep, negative inner mitochondrial membrane potential (ΔΨm ≈ -150 to -180 mV) to accumulate up to 1000-fold within the matrix[2].

However, the efficiency and safety of this delivery system are heavily dictated by the linker connecting the TPP+ moiety to the therapeutic cargo. Modulating the alkyl chain length (typically C2 to C10) is the primary method for tuning the vector's lipophilicity, which directly governs both its cellular uptake and its biological toxicity[2].

Mechanistic Causality: The Lipophilicity-Toxicity Paradox

The fundamental mechanism of TPP+ uptake relies on the Nernst equation, driven sequentially by the plasma membrane potential and the mitochondrial membrane potential[3].

Mechanism A Extracellular Space (~ 0 mV) B Cytosol (ΔΨp ≈ -30 to -60 mV) A->B Plasma Membrane (Lipophilic Permeation) C Mitochondrial Matrix (ΔΨm ≈ -150 to -180 mV) B->C Inner Mitochondrial Membrane (Nernst-driven Accumulation)

Mechanism of TPP+ accumulation driven by sequential membrane potentials.

When engineering these vectors, the length of the alkyl linker creates a well-documented paradox:

  • Membrane Partitioning : Increasing the alkyl chain length increases the overall lipophilicity (LogP) of the conjugate. A longer chain lowers the desolvation energy required for the molecule to move from the aqueous cytosol into the hydrophobic core of the inner mitochondrial membrane (IMM)[4].

  • The Uncoupling Effect : While a decyl (C10) linker is generally considered optimal for maximizing mitochondrial uptake, it comes at a significant biological cost[5]. Highly lipophilic TPP+ conjugates act as mild detergents. They insert into the tightly packed IMM, disrupting lipid organization and causing proton leak[6]. This uncouples oxidative phosphorylation (OXPHOS), leading to a drop in ATP production and increased cytotoxicity[5].

  • The Trade-Off : Shortening the linker (e.g., C3 or C4) reduces toxicity and OXPHOS uncoupling, but simultaneously decreases the efficiency of cargo delivery[5]. For instance, a MitoQ derivative with a 3-carbon linker has a partition coefficient of 2.8 (LogP ≈ 0.45), compared to a partition coefficient of 160 (LogP ≈ 2.2) for the standard 10-carbon MitoQ[7].

Comparative Analysis of TPP+ Alkyl Linker Lengths

The following table synthesizes the performance metrics of various linker lengths to aid in vector selection during the drug design phase.

Linker LengthRepresentative ConjugatesLipophilicity (LogP) ImpactMitochondrial Uptake EfficiencyCytotoxicity & OXPHOS Uncoupling
Short (C2 - C4) MitoQ3, Butyl-TPPLow (LogP < 1.0)Poor to ModerateLow (Minimal proton leak; IC50 > 15 μM)
Medium (C5 - C7) MitoQ5, Hexyl-TPPModerate (LogP 1.0 - 2.0)GoodModerate (Balanced safety/efficacy)
Long (C8 - C10) MitoQ10, Decyl-TPPHigh (LogP > 2.5)Excellent (Optimal targeting)High (Potent OXPHOS uncoupler; IC50 < 1.0 μM)

Data synthesized from comparative modular analyses of TPP+ vectors[3],[5],[7].

Experimental Methodologies for Vector Validation

To objectively compare linker lengths, a self-validating experimental workflow must be established. The following protocols isolate the variables of chemical lipophilicity, biological uptake, and bioenergetic toxicity.

Workflow S1 1. Conjugation (Varying Alkyl Chains) S2 2. Lipophilicity Assay (LogP Determination) S1->S2 S3 3. Uptake Quantification (Flow Cytometry) S2->S3 S4 4. Toxicity & OXPHOS (Seahorse Respirometry) S3->S4

Step-by-step experimental workflow for validating TPP-linker vectors.

Protocol 1: Lipophilicity (LogP) Determination via Shake-Flask Method

Causality: Establishing the exact partition coefficient is critical because it mathematically predicts membrane permeability before complex in vitro testing is conducted.

  • Prepare a biphasic system of 1-octanol and PBS (pH 7.4), pre-saturated with each other for 24 hours to prevent volume shifts.

  • Dissolve the TPP-cargo conjugate (e.g., 100 μM) in the aqueous phase.

  • Mix equal volumes of the octanol and aqueous phases in a sealed vial. Agitate at 200 rpm for 2 hours at 25°C to reach thermodynamic equilibrium.

  • Centrifuge at 3,000 x g for 10 minutes to ensure complete phase separation.

  • Quantify the concentration of the conjugate in both phases using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate LogP = log10([Concentration in Octanol] /[Concentration in PBS]).

Protocol 2: Mitochondrial Uptake Quantification via Flow Cytometry

Causality: LogP only predicts partitioning; biological uptake must be confirmed in living cells where active efflux pumps, membrane potentials, and competing organelles exist.

  • Seed target cells (e.g., HeLa or MCF-7) in 6-well plates and culture until 70% confluent.

  • Treat cells with fluorescently tagged TPP-conjugates (varying linker lengths) at non-toxic concentrations (e.g., 1 μM) for 1 hour.

  • Co-stain with MitoTracker™ Deep Red (100 nM) for 15 minutes to label mitochondrial mass.

  • Wash cells thrice with cold PBS to remove unbound probes, trypsinize, and resuspend in FACS buffer.

  • Analyze via flow cytometry (e.g., BD FACSCanto). Use the median fluorescence intensity (MFI) of the TPP-fluorophore channel to quantify relative uptake efficiency[3].

Protocol 3: OXPHOS Uncoupling Assessment via Seahorse XF Respirometry

Causality: To determine if the linker length causes toxic proton leak, we must measure the Oxygen Consumption Rate (OCR) in real-time. Uncouplers will artificially spike OCR as the electron transport chain works in overdrive to compensate for lost membrane potential[6].

  • Seed cells in a Seahorse XF96 microplate and incubate overnight.

  • Replace media with unbuffered Seahorse XF base medium (supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine) and incubate in a non-CO2 incubator for 1 hour.

  • Establish a baseline OCR over 3 measurement cycles.

  • Inject the TPP-conjugates (e.g., C4 vs. C10 linkers) acutely via port A.

  • Monitor OCR. A sharp, sustained increase in OCR immediately following injection (prior to adding standard inhibitors like Oligomycin or FCCP) definitively indicates proton leak and OXPHOS uncoupling[5].

Emerging Alternatives: Beyond Linker Elongation

Because chain length modulation has a hard ceiling—where maximum uptake inevitably triggers high toxicity—researchers are exploring modular alternatives. Recent studies demonstrate that adding electron-withdrawing or methyl groups directly to the aryl rings of the TPP+ moiety can fine-tune the Hückel charge and lipophilicity without extending the linker[3],[5]. This approach shows immense promise in dissociating mitochondrial uptake from the detrimental uncoupling of oxidative phosphorylation, offering a safer path beyond the traditional C10-linker paradigm[5].

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